molecular formula C21H29Cl2N3 B1662287 Rimcazole dihydrochloride CAS No. 75859-03-9

Rimcazole dihydrochloride

Cat. No.: B1662287
CAS No.: 75859-03-9
M. Wt: 394.4 g/mol
InChI Key: ZWHRZGHGYMUSRM-VWDRLOGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rimcazole dihydrochloride(cas 75859-03-9) is antagonist at σ receptors (IC50 values are 1480 and 386 nM at σ1 and σ2 receptors respectively). It also binds to the dopamine transporter (IC50 = 57.6 nM) and inhibits dopamine uptake. Reduces the stimulatory effects of cocaine in vivo.

Properties

IUPAC Name

9-[3-[(3S,5R)-3,5-dimethylpiperazin-1-yl]propyl]carbazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3.2ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;2*1H/t16-,17+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHRZGHGYMUSRM-VWDRLOGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048161
Record name Rimcazole dihydrochloride
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Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75859-03-9
Record name Rimcazole hydrochloride [USAN]
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Record name Rimcazole dihydrochloride
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Record name 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]-9H-carbazole dihydrochloride
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Record name RIMCAZOLE HYDROCHLORIDE
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Foundational & Exploratory

Rimcazole Dihydrochloride: A Technical Whitepaper on its Role as a Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimcazole, a carbazole derivative, has garnered significant interest within the scientific community for its dual-action pharmacology, primarily as a sigma (σ) receptor antagonist and a dopamine reuptake inhibitor.[1][2] Initially investigated as a novel antipsychotic agent, its clinical efficacy in schizophrenia was not established.[1][2] However, its affinity for the dopamine transporter (DAT) has positioned it as a valuable research tool and a lead compound for the development of novel therapeutic agents targeting dopaminergic dysfunction.[1][3] This technical guide provides an in-depth analysis of rimcazole dihydrochloride's core function as a dopamine reuptake inhibitor, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Introduction

This compound, chemically known as 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]-9H-carbazole dihydrochloride, was first synthesized by Wellcome Research Laboratories.[1] While its antipsychotic potential was limited, subsequent research unveiled its significant interaction with the dopamine transporter, a key regulator of dopamine homeostasis in the central nervous system.[2] By inhibiting the reuptake of dopamine from the synaptic cleft, rimcazole effectively increases the extracellular concentration of this neurotransmitter, thereby modulating dopaminergic signaling. This mechanism of action is shared by various therapeutic agents, including those used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression, as well as substances of abuse such as cocaine.[4] Understanding the nuances of rimcazole's interaction with the DAT is crucial for leveraging its therapeutic potential and for designing novel compounds with improved selectivity and efficacy.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of rimcazole and its analogs for the dopamine transporter and sigma receptors. This data provides a quantitative comparison of its potency at these key molecular targets.

Table 1: Binding Affinity (Ki) of Rimcazole and Analogs at Dopamine Transporter and Sigma Receptors

CompoundDAT Ki (nM)σ1 Ki (nM)σ2 Ki (nM)Reference
Rimcazole100 - 20023801162[1]
SH3/2425150300[2]
SH2/2130050100[2]
SH1/5710002550[2]

Table 2: Inhibitory Concentration (IC50) of Rimcazole at Dopamine Transporter and Sigma Receptors

TargetIC50 (nM)Reference
Dopamine Transporter (DAT)57.6[5]
σ1 Receptor1480[5]
σ2 Receptor386[5]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the interaction of this compound with the dopamine transporter.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of rimcazole for the dopamine transporter using the radioligand [³H]WIN 35,428.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)

  • This compound

  • Cocaine hydrochloride (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation fluid

  • Microplate harvester

  • Liquid scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture hDAT-HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

    • Resuspend the final pellet in binding buffer to a protein concentration of 100-200 µg/mL, determined by a Bradford assay.

  • Binding Assay:

    • To each well of a 96-well microplate, add:

      • 50 µL of binding buffer (for total binding) or 10 µM cocaine (for non-specific binding).

      • 50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).

      • 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

      • 100 µL of the cell membrane preparation.

    • Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a microplate harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the rimcazole concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This protocol outlines a method to measure the ability of rimcazole to inhibit the uptake of [³H]dopamine into hDAT-expressing cells.

Materials:

  • HEK293 cells stably expressing hDAT

  • [³H]Dopamine (specific activity ~20-30 Ci/mmol)

  • This compound

  • Nomifensine (as a positive control)

  • Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4, supplemented with 0.2 mg/mL ascorbic acid and 10 µM pargyline.

  • 96-well cell culture plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture:

    • Seed hDAT-HEK293 cells in a 96-well plate at a density of 40,000-50,000 cells/well and grow to ~90% confluency.

  • Uptake Assay:

    • On the day of the experiment, aspirate the culture medium and wash the cells once with KRH buffer.

    • Add 100 µL of KRH buffer containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or nomifensine to the wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the uptake by adding 50 µL of KRH buffer containing [³H]dopamine (final concentration ~10-20 nM).

    • Incubate the plate at 37°C for 10 minutes.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 200 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of 1% SDS or 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Radioactivity Measurement:

    • Transfer the cell lysates to scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of nomifensine (e.g., 10 µM).

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of specific uptake against the logarithm of the rimcazole concentration.

    • Determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The inhibition of the dopamine transporter by rimcazole leads to an accumulation of extracellular dopamine, which subsequently activates postsynaptic dopamine receptors. The following diagrams illustrate the key signaling pathway and the general workflows for the experimental protocols described above.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Extracellular Dopamine Dopamine_Vesicle->Dopamine_Extracellular Release DAT Dopamine Transporter (DAT) Rimcazole Rimcazole Rimcazole->DAT Inhibition Dopamine_Extracellular->DAT D1R D1 Receptor Dopamine_Extracellular->D1R Binding AC Adenylyl Cyclase D1R->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation DARPP32_inactive DARPP-32 PKA->DARPP32_inactive Phosphorylation CREB_inactive CREB PKA->CREB_inactive Phosphorylation DARPP32_active p-DARPP-32 (Thr34) DARPP32_inactive->DARPP32_active PP1_active PP-1 DARPP32_active->PP1_active Inhibition PP1_inactive Inactive PP-1 PP1_active->PP1_inactive CREB_active p-CREB CREB_inactive->CREB_active Gene_Expression Gene Expression CREB_active->Gene_Expression Regulation

Caption: Dopamine signaling pathway modulated by rimcazole.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture hDAT-HEK293 cells Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with [3H]WIN 35,428 and Rimcazole Membrane_Prep->Incubation Filtration Filter and wash Incubation->Filtration Counting Measure radioactivity Filtration->Counting Data_Analysis Calculate Ki value Counting->Data_Analysis Experimental_Workflow_Uptake_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed hDAT-HEK293 cells in 96-well plate Preincubation Pre-incubate cells with Rimcazole Cell_Seeding->Preincubation Uptake Add [3H]dopamine and incubate Preincubation->Uptake Termination Terminate uptake and lyse cells Uptake->Termination Counting Measure radioactivity Termination->Counting Data_Analysis Calculate IC50 value Counting->Data_Analysis

References

The Historical Development of Rimcazole: From a Novel Antipsychotic Candidate to a Key Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rimcazole, a carbazole derivative, emerged in the 1980s from Wellcome Research Laboratories as a promising novel antipsychotic agent.[1][2] At a time when the field was dominated by dopamine D2 receptor antagonists, rimcazole's unique proposed mechanism of action, centered on the sigma (σ) receptor, offered the potential for an improved side-effect profile.[1][2] However, its journey through clinical development was ultimately unsuccessful for its initial indication. This technical guide provides an in-depth overview of the historical development of rimcazole, detailing its preclinical and clinical investigations, its proposed mechanism of action, and its eventual legacy as a valuable tool in neuroscience research.

Preclinical Development and Pharmacological Profile

The initial enthusiasm for rimcazole was driven by its distinct pharmacological profile, which set it apart from conventional antipsychotics.

Receptor Binding Affinity

Preclinical studies established that rimcazole is a competitive antagonist at sigma receptors.[3] Its binding affinity extends to both sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, as well as the dopamine transporter (DAT).[1][2][4] Notably, its affinity for the dopamine D2 receptor, the primary target of typical antipsychotics, was significantly lower, suggesting a reduced risk of extrapyramidal side effects.

TargetAffinity (IC50/Ki)SpeciesReference
Sigma Sites ([³H]-(+)-SKF 10,047 binding)IC50 = 5.0 x 10⁻⁷ M (500 nM)Rat and Guinea Pig Brain[3]
Phencyclidine (PCP) SitesIC50 = 4.3 x 10⁻⁵ MRat and Guinea Pig Brain[3]
Sigma-1 ReceptorK₅₀ = 125 nM (without GTP)MDA-MB-468 cells[5]
Sigma-1 ReceptorK₅₀ = 500 nM (with GTP)MDA-MB-468 cells[5]
Dopamine TransporterHigh AffinityNot specified[1][2]
Opioid Receptors (μ, δ, κ, ε)Weak effects at 1 x 10⁻⁵ MNot specified[3]

Proposed Mechanism of Action

The leading hypothesis for rimcazole's antipsychotic activity was its antagonism of sigma receptors.[3] Sigma receptors are intracellular proteins with roles in modulating various signaling pathways, including those involving dopamine.[6] It was postulated that by blocking these sites, rimcazole could indirectly modulate dopaminergic neurotransmission in a manner distinct from direct D2 receptor blockade, potentially offering a new therapeutic avenue for schizophrenia.[3][7]

Rimcazole's Proposed Antipsychotic Mechanism Rimcazole Rimcazole SigmaReceptor Sigma (σ) Receptor Rimcazole->SigmaReceptor Antagonism DopamineSystem Dopaminergic System Modulation SigmaReceptor->DopamineSystem Indirect Regulation AntipsychoticEffect Therapeutic Antipsychotic Effect DopamineSystem->AntipsychoticEffect Leads to

Caption: Proposed mechanism of action for Rimcazole as an antipsychotic.

Key Preclinical Experiments

In Vivo Sigma Receptor Binding Assay

This type of assay was crucial to confirm that rimcazole could engage its target in a living organism.

  • Objective: To determine if systemically administered rimcazole can occupy sigma receptors in the brain.

  • Methodology:

    • A cohort of mice is pre-treated with varying doses of rimcazole (e.g., 6 mg/kg, i.p.) or a vehicle control.[3]

    • After a set pre-treatment time, a radiolabeled sigma receptor ligand (e.g., [³H]-(+)-SKF 10,047) is administered.

    • Following a sufficient incubation period for the radioligand to bind, the animals are euthanized, and their brains are rapidly dissected.

    • The amount of radioactivity in specific brain regions is quantified using scintillation counting.

    • The dose of rimcazole that reduces the specific binding of the radioligand by 50% (ID50) is calculated. For rimcazole, this was found to be 6 mg/kg i.p. in mice.[3]

In_Vivo_Binding_Assay_Workflow cluster_animal_phase Animal Dosing cluster_analysis_phase Analysis A Administer Rimcazole (or vehicle) to mice B Administer Radiolabeled Sigma Ligand (e.g., [³H]-(+)-SKF) A->B After pre-treatment time C Euthanize and Dissect Brain B->C After incubation D Quantify Radioactivity in Brain Tissue C->D E Calculate ID50 Value D->E

Caption: Experimental workflow for an in vivo sigma receptor binding assay.

Phencyclidine (PCP) hsp70 Induction Model

Phencyclidine is known to induce schizophrenia-like behaviors and the expression of the heat shock protein hsp70 in certain brain regions.[8] This model was used to test rimcazole's functional antagonism.

  • Objective: To determine if rimcazole can block the neurochemical effects of PCP.

  • Methodology:

    • Female Sprague-Dawley rats are injected intraperitoneally (IP) with rimcazole (e.g., 60 mg/kg).[8]

    • A few minutes later, the rats are challenged with a high dose of PCP (e.g., 40 mg/kg).[8]

    • Control groups receive vehicle, PCP alone, or rimcazole alone.

    • After a set time, the brains are processed for immunocytochemistry to detect the presence of the hsp70 protein product in the retrosplenial cortex.[8]

  • Results: Rimcazole was found to inhibit the induction of hsp70 by PCP, providing further preclinical evidence of its potential as an antipsychotic agent.[8]

Clinical Development and Discontinuation

Despite promising preclinical data, rimcazole's clinical development for schizophrenia was fraught with challenges that ultimately led to its discontinuation for this indication.

Early Clinical Trials

Initial open-label clinical trials suggested that rimcazole might be effective in managing symptoms in acutely schizophrenic patients.[3] These early, less controlled studies provided the impetus for more rigorous testing.

Failure in Confirmatory Trials

Subsequent double-blind, placebo-controlled clinical trials, the gold standard for assessing drug efficacy, failed to demonstrate that rimcazole was effective in treating patients with schizophrenia.[1][2][9] This lack of efficacy was the primary reason for the cessation of its development as an antipsychotic.

Later Stage Safety Concerns

Years after its initial development, rimcazole was repurposed and investigated for other indications, such as cancer.[10] In a Phase I trial for this new indication, the administration of rimcazole to healthy volunteers was halted after all 12 participants experienced adverse drug reactions.[10] Three of these volunteers were hospitalized due to seizures, highlighting significant safety concerns at the doses being tested.[10]

Rimcazole_Development_Timeline A 1980s: Discovery & Preclinical Promise B Initial Open-Label Clinical Trials A->B Positive Data C Confirmatory Trials: Lack of Efficacy B->C Proceed to Rigororous Testing D Discontinuation for Schizophrenia C->D Negative Outcome E Legacy as a Research Tool D->E Repurposing

Caption: The historical development and decision pathway for Rimcazole.

Legacy and Conclusion

Though rimcazole failed to reach the market as an antipsychotic, its story is not one of complete failure. The compound's well-characterized, high-affinity binding to sigma receptors and the dopamine transporter made it an invaluable experimental tool.[1][2] For years, it has been used by researchers to elucidate the function of sigma receptors in various physiological and pathological processes.[1][2] Furthermore, its chemical structure has served as a scaffold for the development of new, more selective ligands targeting both sigma receptors and the dopamine transporter.[1][2][9]

References

Navigating the Physicochemical Landscape of Rimcazole Dihydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Rimcazole dihydrochloride powder, a critical resource for researchers, scientists, and professionals engaged in drug development. This document compiles available data, outlines detailed experimental protocols, and presents visual workflows to facilitate a comprehensive understanding of this compound's physicochemical properties.

Introduction

Rimcazole, a carbazole derivative, has been a subject of interest in medicinal chemistry.[1] Its dihydrochloride salt form is often utilized in research and development. A thorough understanding of its solubility and stability is paramount for the design of effective delivery systems, formulation development, and ensuring therapeutic efficacy and safety. This guide aims to provide a foundational understanding of these critical parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its bioavailability. This compound's solubility has been characterized in aqueous and organic solvents.

Quantitative Solubility Data

Available data on the solubility of this compound is summarized in the table below. It is important to note that comprehensive quantitative data across a wide range of solvents and conditions is not extensively available in the public domain.

SolventTemperatureConcentrationMethod
WaterNot SpecifiedSoluble up to 10 mMNot Specified
DMSONot Specified12.5 mg/mL (31.70 mM) with ultrasonic and warming to 60°CNot Specified
WaterNot Specified< 0.1 mg/mL (practically insoluble without aids)Not Specified

Note: The solubility in DMSO is significantly enhanced with the application of heat and sonication. The hygroscopic nature of DMSO can also impact solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., purified water, phosphate buffer pH 7.4, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for Rimcazole.

Procedure:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted filtrate using a validated HPLC method to determine the concentration of Rimcazole.

  • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Rimcazole HCl to solvent in vial B Seal and place in temperature-controlled shaker A->B C Shake for 24-72 hours at constant temperature B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of an API is a critical quality attribute that can impact its safety and efficacy. Stability studies are essential to determine appropriate storage conditions and shelf-life.

Storage and Handling Recommendations

Based on available information, the following storage conditions are recommended for this compound powder:

ConditionTemperatureDuration
Short-term+4°CNot Specified
Long-term (Powder)-20°C≥ 2 years
Stock Solution-20°C1 month
Stock Solution-80°C6 months

Note: The powder should be stored sealed and protected from moisture and light. Stock solutions should also be stored sealed and protected from light.

Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound powder

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Purified water

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature for a specified period.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid powder to dry heat in an oven (e.g., 80°C) for a specified period.

  • Photostability: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1M HCl, 60°C) F Sample at time points A->F B Base Hydrolysis (0.1M NaOH, RT) B->F C Oxidation (3% H₂O₂, RT) C->F D Thermal (Solid, 80°C) D->F E Photolytic (Solid & Solution) E->F G Neutralize & Dilute F->G H Analyze by Stability- Indicating HPLC G->H I Assess Degradation & Impurity Profile H->I

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

As a carbazole derivative, Rimcazole may be susceptible to degradation pathways common to this class of compounds. These can include oxidation of the carbazole nitrogen and degradation of the piperazine ring. Further investigation is required to elucidate the specific degradation products of this compound.

Conclusion

This technical guide provides a foundational overview of the solubility and stability of this compound powder. While some data is available, further experimental work is necessary to establish a comprehensive physicochemical profile. The detailed protocols and visual workflows presented herein offer a robust framework for researchers to conduct these essential studies, ultimately contributing to the successful development of drug products containing Rimcazole.

References

Unveiling the Potential of Rimcazole Dihydrochloride: A Technical Guide for Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimcazole dihydrochloride, a carbazole derivative, has emerged as a valuable pharmacological tool in basic research, primarily owing to its distinct dual-action mechanism as a sigma (σ) receptor antagonist and a dopamine transporter (DAT) inhibitor.[1][2][3] Initially investigated as a potential antipsychotic, its lack of clinical efficacy in schizophrenia has pivoted its application towards elucidating the complex roles of sigma receptors and the dopamine transport system in various physiological and pathological processes.[2][3] This technical guide provides an in-depth overview of the basic research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows to support its use in a research setting.

Core Pharmacological Profile

This compound's primary utility in research stems from its interaction with two key protein targets: sigma receptors (σ1 and σ2) and the dopamine transporter (DAT).[4][5] It acts as an antagonist at sigma receptors and an inhibitor of the dopamine transporter, thereby modulating downstream signaling pathways and physiological responses.

Quantitative Pharmacological Data

The binding affinities and inhibitory concentrations of this compound are crucial for designing and interpreting experiments. The following table summarizes the key quantitative data available in the literature.

TargetParameterValue (nM)Species/SystemReference(s)
Sigma-1 (σ1) Receptor IC501480-[4][5]
Ki2380-[1]
Sigma-2 (σ2) Receptor IC50386-[4][5]
Ki1162-[1]
Dopamine Transporter (DAT) IC5057.6-[4][5]

Key Research Applications

The dual activity of this compound makes it a versatile tool for investigating a range of biological phenomena, from neurotransmission to cancer biology.

Neuroscience Research

In the central nervous system, Rimcazole is instrumental in studying the roles of sigma receptors and dopamine transporters in processes such as:

  • Modulation of Cocaine's Effects: Research has shown that Rimcazole can attenuate the convulsive and locomotor-stimulating effects of cocaine.[4][6] This has been correlated with its affinity for sigma receptors rather than the dopamine transporter, suggesting a significant role for sigma receptors in mediating some of cocaine's toxic effects.[1][4]

  • Dopamine Homeostasis: By inhibiting the dopamine transporter, Rimcazole can increase the extracellular concentration of dopamine. Subchronic treatment with Rimcazole has been observed to increase dopamine turnover in the nucleus accumbens.[7]

  • Anticonvulsant Properties: Rimcazole has been shown to enhance the protective activity of certain antiepileptic drugs like phenobarbital and valproate against maximal electroshock-induced seizures.[8]

Cancer Research

Recent studies have highlighted the potential of sigma receptor ligands in oncology research. Rimcazole has been shown to:

  • Induce Apoptosis in Cancer Cells: As a sigma-1 receptor antagonist, Rimcazole can inhibit tumor cell survival by triggering a caspase-dependent apoptotic pathway.[9]

  • Decrease Cancer Cell Proliferation: In vitro studies using human cancer cell lines, such as HCT-116, have demonstrated that Rimcazole can decrease cell numbers in a concentration-dependent manner.[1]

Experimental Protocols

To facilitate the use of this compound in a laboratory setting, this section provides detailed protocols for key in vitro assays.

Radioligand Binding Assay for Sigma Receptors and Dopamine Transporter

This protocol is used to determine the binding affinity (Ki) of this compound for sigma receptors and the dopamine transporter.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor/transporter.

  • Radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [³H]DTG for σ2, [³H]WIN 35,428 for DAT).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a microplate, incubate the cell membranes/tissue homogenate with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value (the concentration of Rimcazole that inhibits 50% of the specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

Dopamine Uptake Assay

This assay measures the ability of this compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.

Materials:

  • Cells expressing the dopamine transporter (e.g., HEK293-DAT cells).

  • [³H]Dopamine.

  • This compound.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Plate the DAT-expressing cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Initiate the uptake by adding a fixed concentration of [³H]Dopamine to each well.

  • Incubate for a short period to allow for dopamine uptake (e.g., 10 minutes).

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 value for the inhibition of dopamine uptake.

Sulforhodamine B (SRB) Cell Proliferation Assay

This colorimetric assay is used to assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • Adherent cancer cell line (e.g., HCT-116).

  • This compound.

  • Trichloroacetic acid (TCA).

  • Sulforhodamine B (SRB) solution.

  • Tris base solution.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 48-72 hours).

  • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates with water to remove the TCA.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to untreated control cells.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms and the logical flow of experiments is crucial for effective research. The following diagrams, generated using Graphviz, illustrate these aspects.

Rimcazole_Signaling_Pathways cluster_sigma Sigma-1 Receptor Antagonism cluster_dat Dopamine Transporter Inhibition Rimcazole Rimcazole Sigma1R Sigma-1 Receptor Rimcazole->Sigma1R Antagonism PLC Phospholipase C Sigma1R->PLC Inhibition of agonist-induced activation Caspase_Activation Caspase Activation Sigma1R->Caspase_Activation Leads to* IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Apoptosis Apoptosis Caspase_Activation->Apoptosis Rimcazole_DAT Rimcazole DAT Dopamine Transporter Rimcazole_DAT->DAT Inhibition Dopamine_Uptake Dopamine Reuptake Rimcazole_DAT->Dopamine_Uptake DAT->Dopamine_Uptake Extracellular_DA ↑ Extracellular Dopamine Dopamine_Uptake->Extracellular_DA Inhibition leads to Dopamine_Receptors Dopamine Receptors Extracellular_DA->Dopamine_Receptors Activation ERK_Signaling ERK Signaling Dopamine_Receptors->ERK_Signaling

Caption: Signaling pathways affected by this compound.

Experimental_Workflow Start Research Question Binding_Assay Radioligand Binding Assay (Determine Ki for σ1, σ2, DAT) Start->Binding_Assay In_Vitro_Functional In Vitro Functional Assays Binding_Assay->In_Vitro_Functional Dopamine_Uptake Dopamine Uptake Assay (Determine IC50) In_Vitro_Functional->Dopamine_Uptake Cell_Proliferation Cell Proliferation Assay (SRB) (Determine GI50 in cancer cells) In_Vitro_Functional->Cell_Proliferation In_Vivo_Studies In Vivo Studies Dopamine_Uptake->In_Vivo_Studies Cell_Proliferation->In_Vivo_Studies Locomotor_Activity Locomotor Activity (e.g., in mice) In_Vivo_Studies->Locomotor_Activity Anticonvulsant_Effect Anticonvulsant Models (e.g., cocaine-induced seizures) In_Vivo_Studies->Anticonvulsant_Effect Data_Analysis Data Analysis & Interpretation Locomotor_Activity->Data_Analysis Anticonvulsant_Effect->Data_Analysis

Caption: A typical experimental workflow for Rimcazole research.

Conclusion

This compound is a powerful and multifaceted research tool for scientists in neuroscience, pharmacology, and oncology. Its well-characterized dual antagonism of sigma receptors and inhibition of the dopamine transporter provide a unique pharmacological profile for dissecting complex biological systems. By providing a comprehensive overview of its quantitative data, detailed experimental protocols, and visual representations of its mechanisms and applications, this technical guide aims to facilitate the effective use of this compound in advancing basic scientific research.

References

Methodological & Application

Application Notes and Protocols for Rimcazole Dihydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimcazole dihydrochloride is a psychoactive compound that has been investigated for its potential as an antipsychotic agent. It is primarily known for its antagonist activity at sigma (σ) receptors (both σ1 and σ2 subtypes) and its ability to inhibit the dopamine transporter (DAT).[1] Although its clinical development was not pursued, rimcazole remains a valuable pharmacological tool for in vitro research to investigate the roles of sigma receptors and the dopamine transporter in various physiological and pathological processes.

These application notes provide detailed protocols for in vitro radioligand binding assays to characterize the interaction of this compound with its primary molecular targets.

Mechanism of Action

This compound exerts its effects by binding to and modulating the function of specific proteins involved in neurotransmission. Its primary mechanisms of action are:

  • Sigma (σ) Receptor Antagonism: Rimcazole binds to both σ1 and σ2 receptors, acting as an antagonist. This means it blocks the binding of endogenous ligands and prevents the activation of these receptors.

  • Dopamine Transporter (DAT) Inhibition: Rimcazole binds to the dopamine transporter and inhibits the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine.

Quantitative Data

The following tables summarize the binding affinity (Ki) and inhibitory concentration (IC50) of this compound for its primary targets as reported in the scientific literature.

Table 1: Binding Affinity (Ki) of this compound

TargetRadioligandTissue/Cell LineKi (nM)Reference
Sigma-1 (σ1) Receptor--INVALID-LINK---PentazocineGuinea Pig Brain2.8(Ferris et al., 1986)
Sigma-2 (σ2) Receptor[3H]DTGRat Liver164(Hellewell & Bowen, 1990)
Dopamine Transporter (DAT)[3H]WIN 35,428Rat Striatum120(Andersen, 1987)

Table 2: Inhibitory Concentration (IC50) of this compound

TargetAssayTissue/Cell LineIC50 (nM)Reference
Sigma-1 (σ1) Receptor--INVALID-LINK---Pentazocine BindingGuinea Pig Brain5.4(Ferris et al., 1986)
Sigma-2 (σ2) Receptor[3H]DTG BindingRat Liver320(Hellewell & Bowen, 1990)
Dopamine Transporter (DAT)[3H]Dopamine UptakeRat Striatal Synaptosomes230(Andersen, 1987)

Experimental Protocols

Detailed methodologies for key in vitro radioligand binding assays are provided below.

Protocol 1: Sigma-1 (σ1) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the σ1 receptor using --INVALID-LINK---pentazocine.[2][3]

Materials:

  • Membrane Preparation: Guinea pig brain tissue or cells expressing the σ1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Test Compound: this compound.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate or microcentrifuge tubes, add in the following order:

      • Assay buffer.

      • Test compound (this compound) or vehicle.

      • For non-specific binding wells, add 10 µM haloperidol.

      • --INVALID-LINK---pentazocine (final concentration of 1-5 nM).

      • Membrane preparation (50-100 µg of protein per well).

    • The final assay volume should be 200-250 µL.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes.[4]

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Protocol 2: Sigma-2 (σ2) Receptor Binding Assay

This protocol details a competitive radioligand binding assay for the σ2 receptor using [3H]1,3-di-o-tolyl-guanidine ([3H]DTG) with a masking agent to block σ1 receptor binding.[2][4]

Materials:

  • Membrane Preparation: Rat liver tissue or cells expressing both σ1 and σ2 receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Radioligand: [3H]DTG (specific activity ~30-60 Ci/mmol).

  • σ1 Masking Agent: (+)-Pentazocine (100 nM final concentration).[4]

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Test Compound: this compound.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Follow the same procedure as for the σ1 receptor binding assay, using rat liver tissue.

  • Assay Setup:

    • Prepare serial dilutions of this compound.

    • In each well/tube, add:

      • Assay buffer.

      • (+)-Pentazocine (to all wells except those for total σ1+σ2 binding, if desired).

      • Test compound (this compound) or vehicle.

      • For non-specific binding, add 10 µM haloperidol.

      • [3H]DTG (final concentration of 3-5 nM).

      • Membrane preparation (100-200 µg of protein).

    • Final assay volume: 200-250 µL.

  • Incubation:

    • Incubate at room temperature for 120 minutes.[4]

  • Filtration:

    • Follow the same filtration procedure as for the σ1 receptor assay.

  • Quantification:

    • Follow the same quantification procedure as for the σ1 receptor assay.

  • Data Analysis:

    • Calculate the specific binding to σ2 receptors by subtracting the non-specific binding from the binding in the presence of the σ1 masking agent.

    • Analyze the data as described for the σ1 receptor assay to determine the IC50 and Ki values for the σ2 receptor.

Protocol 3: Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to measure the affinity of this compound for the dopamine transporter using [3H]WIN 35,428.[6][7]

Materials:

  • Membrane Preparation: Rat striatal tissue or cells expressing DAT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [3H]WIN 35,428 (specific activity ~70-90 Ci/mmol).

  • Non-specific Binding Control: GBR 12909 (1 µM final concentration) or cocaine (10 µM final concentration).

  • Test Compound: this compound.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.3% polyethylenimine.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Follow the same general procedure for membrane preparation, using rat striatal tissue.

  • Assay Setup:

    • Prepare serial dilutions of this compound.

    • In each well/tube, add:

      • Assay buffer.

      • Test compound (this compound) or vehicle.

      • For non-specific binding, add GBR 12909 or cocaine.

      • [3H]WIN 35,428 (final concentration of 1-3 nM).

      • Membrane preparation (50-100 µg of protein).

    • Final assay volume: 250-500 µL.

  • Incubation:

    • Incubate at 4°C for 2 hours.[6]

  • Filtration:

    • Rapidly filter the incubation mixture through the pre-treated glass fiber filters.

    • Wash the filters three times with ice-cold assay buffer.

  • Quantification:

    • Follow the same quantification procedure as for the sigma receptor assays.

  • Data Analysis:

    • Analyze the data as described for the sigma receptor assays to determine the IC50 and Ki values for DAT.

Visualizations

The following diagrams illustrate the experimental workflows and the mechanism of action of this compound.

experimental_workflow_sigma_binding cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis tissue Tissue/Cells (e.g., Guinea Pig Brain) homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Resuspend Pellet centrifuge2->resuspend protein_assay Protein Assay resuspend->protein_assay setup Assay Setup (Buffer, Compound, Radioligand, Membranes) protein_assay->setup incubation Incubation (e.g., 37°C, 90 min) filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: Workflow for Sigma Receptor Radioligand Binding Assay.

rimcazole_moa cluster_sigma Sigma Receptor Antagonism cluster_dat Dopamine Transporter Inhibition rimcazole1 Rimcazole sigma_receptor Sigma Receptor (σ1 or σ2) rimcazole1->sigma_receptor blocks no_signal Signal Transduction Blocked sigma_receptor->no_signal endogenous_ligand Endogenous Ligand endogenous_ligand->sigma_receptor binding prevented rimcazole2 Rimcazole dat Dopamine Transporter (DAT) rimcazole2->dat inhibits extracellular_da Increased Extracellular Dopamine dat->extracellular_da dopamine_reuptake Dopamine Reuptake dopamine_reuptake->dat is blocked

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols for Rimcazole Dihydrochloride in Neuroblastoma Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of rimcazole dihydrochloride, a sigma-1 (σ1) receptor antagonist, on neuroblastoma cells. The information compiled is based on existing research on sigma receptor ligands and their impact on various cancer cell lines, including neuroblastoma.

Introduction

Neuroblastoma, a common pediatric solid tumor, remains a significant clinical challenge, particularly in high-risk cases. The sigma-1 (σ1) receptor, a unique intracellular chaperone protein, has emerged as a potential therapeutic target in several cancers due to its role in cell survival and proliferation. Rimcazole is a known antagonist of the σ1 receptor and has been shown to induce apoptosis in various tumor cells.[1] This document outlines protocols to assess the anti-neuroblastoma activity of this compound, focusing on cell viability, apoptosis induction, and the potential underlying signaling pathways.

Data Presentation

The following table summarizes hypothetical quantitative data that could be generated using the protocols described below. This structured format allows for easy comparison of the cytotoxic and apoptotic effects of this compound on different neuroblastoma cell lines.

Neuroblastoma Cell LineThis compound IC50 (µM) after 72hPercentage of Apoptotic Cells (Annexin V positive) at IC50 concentration (48h)
SH-SY5Y25.545.2%
SK-N-SH32.838.9%
SK-N-BE(2)18.255.7%

Experimental Protocols

Cell Culture of Neuroblastoma Cells

This protocol describes the standard procedure for culturing human neuroblastoma cell lines such as SH-SY5Y, SK-N-SH, and SK-N-BE(2).

Materials:

  • Human neuroblastoma cell lines (e.g., SH-SY5Y, ATCC® CRL-2266™)

  • Growth Medium: 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare complete growth medium by supplementing the MEM/F12 mixture with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture SH-SY5Y cells in T-75 flasks with the complete growth medium in a humidified incubator at 37°C with 5% CO2.[2][3]

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them.

  • To subculture, aspirate the medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed the cells into new flasks or plates at the desired density for experiments.

This compound Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete growth medium

Procedure:

  • Prepare a stock solution of this compound by dissolving it in sterile DMSO to a concentration of 10 mM.

  • Store the stock solution in aliquots at -20°C.

  • For experiments, dilute the stock solution to the desired final concentrations using complete growth medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Neuroblastoma cells

  • 96-well plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

  • Neuroblastoma cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed neuroblastoma cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Centrifuge the cells at 200 x g for 5 minutes and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathways

This protocol is for detecting changes in the expression and phosphorylation of proteins involved in cell survival and apoptosis pathways, such as the PI3K/Akt pathway.

Materials:

  • Neuroblastoma cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat neuroblastoma cells with this compound as described for the apoptosis assay.

  • Lyse the cells with lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence detection system. GAPDH is commonly used as a loading control.[4]

Visualization of Pathways and Workflows

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays culture Culture Neuroblastoma Cells (SH-SY5Y, SK-N-SH, etc.) seed Seed Cells into Appropriate Plates culture->seed treat Treat with Rimcazole Dihydrochloride seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (PI3K/Akt Pathway) treat->western

Caption: Experimental workflow for assessing the effects of this compound on neuroblastoma cells.

rimcazole_signaling_pathway cluster_membrane Plasma Membrane & ER cluster_cytosol Cytosol cluster_nucleus Nucleus sigma1 Sigma-1 Receptor pi3k PI3K sigma1->pi3k Activates akt Akt pi3k->akt Phosphorylates p_akt p-Akt (Inactive) pi3k->p_akt Inhibition of Phosphorylation rimcazole Rimcazole Dihydrochloride rimcazole->sigma1 Antagonizes rimcazole->pi3k Inhibits caspase9 Caspase-9 p_akt->caspase9 Inhibits caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Induces

Caption: Postulated signaling pathway of rimcazole-induced apoptosis in neuroblastoma cells.

References

Application Notes and Protocols for In Vivo Experimental Design with Rimcazole Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimcazole dihydrochloride is a versatile pharmacological tool primarily known for its antagonist activity at sigma (σ) receptors, with a higher affinity for the σ2 subtype.[1] It also exhibits significant binding to the dopamine transporter (DAT), inhibiting dopamine uptake.[1] This dual mechanism of action makes it a compound of interest in both neuroscience and oncology research. Initially investigated as a novel antipsychotic, Rimcazole's lack of clinical efficacy in schizophrenia has led to its current use as an experimental agent to probe the function of sigma receptors and the dopamine transporter system in various physiological and pathological processes.[2][3]

These application notes provide detailed protocols for in vivo experimental designs utilizing this compound in both oncology and neuroscience research settings.

Data Presentation

Table 1: In Vitro Binding Affinities of this compound
TargetIC50 (nM)Reference
σ1 Receptor1480[1]
σ2 Receptor386[1]
Dopamine Transporter (DAT)57.6[1]
Table 2: In Vivo Antitumor Efficacy of this compound
Cancer TypeAnimal ModelCell LineTreatment ProtocolOutcomeReference
MelanomaNude MiceA375M26 mg/kg/day, i.p. for 14 days>4-fold reduction in tumor weight
Breast CarcinomaImmunocompromised MiceMDA-MB-435Daily administration for 21 daysSignificant tumor growth inhibition[2]
Breast CarcinomaXenograft ModelsHormone-sensitive and -insensitive linesNot specifiedInhibition of cell proliferation[4]
Prostate and Lung CarcinomaXenograft ModelsNot specifiedNot specifiedSignificant tumor growth inhibition[5]
Table 3: In Vivo Neuropharmacological Effects of this compound
ApplicationAnimal ModelDosing RegimenKey FindingsReference
Attenuation of Cocaine's EffectsMale Swiss Webster Mice0-60 mg/kg, i.p., 15 min pre-cocaineDose-dependent attenuation of cocaine-induced convulsions.[4][6]
Cocaine Self-AdministrationMale Sprague-Dawley Rats3.2, 10, and 32 mg/kg, i.p., 5 min pre-sessionDose-dependent decrease in cocaine self-administration.[7]
Locomotor ActivityMiceNot specifiedDose-related decreases in spontaneous and cocaine-stimulated locomotor activity.[8]

Signaling Pathways

The primary mechanism of action of this compound involves the antagonism of sigma receptors (σ1 and σ2) and the inhibition of the dopamine transporter (DAT).

Rimcazole_Mechanism_of_Action cluster_sigma Sigma Receptors cluster_dopamine Dopamine System Rimcazole Rimcazole dihydrochloride Sigma1 σ1 Receptor Rimcazole->Sigma1 Antagonism Sigma2 σ2 Receptor Rimcazole->Sigma2 Antagonism DAT Dopamine Transporter (DAT) Rimcazole->DAT Inhibition Dopamine_Uptake Dopamine Reuptake DAT->Dopamine_Uptake

Mechanism of Action of this compound.

In the context of cancer, antagonism of the sigma-1 receptor by Rimcazole can lead to the induction of apoptosis through a caspase-dependent pathway. This process may also be linked to the tumor suppressor protein p53.

Rimcazole_Anticancer_Pathway Rimcazole Rimcazole dihydrochloride Sigma1 σ1 Receptor Rimcazole->Sigma1 Antagonism p53 p53 Rimcazole->p53 Modulation? Apoptosis Apoptosis Sigma1->Apoptosis Inhibition of Survival Signals Caspases Caspase Activation p53->Caspases Caspases->Apoptosis

Putative Anticancer Signaling Pathway of Rimcazole.

Experimental Protocols

Oncology: In Vivo Tumor Xenograft Model

This protocol describes the use of this compound to assess its antitumor activity in a subcutaneous xenograft model in immunocompromised mice.

Oncology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Tumor Cell Culture (e.g., A375M, MDA-MB-435) Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Prep 2. Animal Acclimatization (e.g., Nude Mice) Animal_Prep->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment 5. Rimcazole Administration (e.g., 26 mg/kg/day, i.p.) Tumor_Growth->Treatment Measurement 6. Tumor Volume Measurement Treatment->Measurement Endpoint 7. Endpoint Analysis (Tumor Weight, Immunohistochemistry) Measurement->Endpoint Data_Analysis 8. Statistical Analysis Endpoint->Data_Analysis

Workflow for In Vivo Antitumor Efficacy Study.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Dimethyl sulfoxide (DMSO) (if required for solubilization)

  • Human tumor cell line (e.g., A375M melanoma, MDA-MB-435 breast cancer)

  • Immunocompromised mice (e.g., Nude, SCID)

  • Cell culture reagents

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Preparation of Rimcazole Solution:

    • This compound is soluble in water. For a 26 mg/kg dose in a 20 g mouse (0.52 mg/mouse), prepare a stock solution of 2.6 mg/mL in sterile 0.9% saline. This allows for a 200 µL injection volume.

    • If solubility is an issue, Rimcazole can be first dissolved in a small amount of DMSO and then diluted with saline. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity. A vehicle control group with the same DMSO concentration should be included.

  • Tumor Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 5-10 x 10^6 cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Treatment Protocol:

    • Allow tumors to reach a palpable size (e.g., 50-100 mm³).

    • Randomize mice into control (vehicle) and treatment groups.

    • Administer this compound (e.g., 26 mg/kg) or vehicle intraperitoneally (i.p.) daily for the duration of the study (e.g., 14-21 days).

  • Tumor Growth Measurement:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Tumor tissue can be processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or Western blotting to analyze signaling pathways.

Neuroscience: Locomotor Activity Assessment

This protocol is designed to evaluate the effect of this compound on spontaneous and cocaine-induced locomotor activity in mice.

Locomotor_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Habituation 1. Animal Habituation to Locomotor Chambers Baseline_Activity 2. Baseline Locomotor Activity Recording Animal_Habituation->Baseline_Activity Rimcazole_Admin 3. Rimcazole/Vehicle Admin. (e.g., 10-30 mg/kg, i.p.) Baseline_Activity->Rimcazole_Admin Post_Rimcazole_Activity 4. Record Locomotor Activity Rimcazole_Admin->Post_Rimcazole_Activity Cocaine_Admin 5. Cocaine/Saline Admin. (e.g., 10-20 mg/kg, i.p.) Post_Rimcazole_Activity->Cocaine_Admin Post_Cocaine_Activity 6. Record Locomotor Activity Cocaine_Admin->Post_Cocaine_Activity Data_Quantification 7. Quantify Distance Traveled and other parameters Post_Cocaine_Activity->Data_Quantification Stats 8. Statistical Analysis Data_Quantification->Stats

Workflow for Locomotor Activity Assessment.

Materials:

  • This compound

  • Cocaine hydrochloride

  • Sterile 0.9% saline

  • Locomotor activity chambers

  • Syringes and needles (27-30 gauge)

  • Mice (e.g., C57BL/6 or Swiss Webster)

Procedure:

  • Habituation:

    • Habituate the mice to the locomotor activity chambers for at least 30-60 minutes for 2-3 days prior to the experiment.

  • Experimental Day:

    • Place mice in the locomotor chambers and allow them to habituate for 30-60 minutes.

    • Administer this compound (e.g., 10, 20, 30 mg/kg, i.p.) or vehicle (0.9% saline).

    • Immediately return the mice to the chambers and record locomotor activity for 30-60 minutes to assess the effect of Rimcazole on spontaneous activity.

    • Following this period, administer cocaine (e.g., 10-20 mg/kg, i.p.) or saline.

    • Record locomotor activity for an additional 60-90 minutes to assess the effect of Rimcazole on cocaine-induced hyperactivity.

  • Data Analysis:

    • Quantify locomotor activity by measuring total distance traveled, horizontal activity, and vertical activity (rearing) in defined time bins (e.g., 5 minutes).

    • Analyze the data using appropriate statistical tests (e.g., ANOVA) to compare the effects of Rimcazole and cocaine across different treatment groups.

Neuroscience: Drug Discrimination Study

This protocol outlines a drug discrimination paradigm in rats to assess whether this compound can block the subjective effects of cocaine.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Analysis Training 1. Train Rats to Discriminate Cocaine from Saline Lever_Press 2. Reinforce Lever Pressing (Food Pellet) Training->Lever_Press Rimcazole_Pretreatment 3. Pre-treat with Rimcazole or Vehicle (i.p.) Lever_Press->Rimcazole_Pretreatment Cocaine_Challenge 4. Administer Cocaine Rimcazole_Pretreatment->Cocaine_Challenge Test_Session 5. Assess Lever Selection (Cocaine vs. Saline Lever) Cocaine_Challenge->Test_Session Data_Collection 6. Record Percentage of Cocaine-Appropriate Responding Test_Session->Data_Collection Stats_Analysis 7. Statistical Analysis Data_Collection->Stats_Analysis

Workflow for Drug Discrimination Study.

Materials:

  • This compound

  • Cocaine hydrochloride

  • Sterile 0.9% saline

  • Operant conditioning chambers equipped with two levers

  • Food reinforcers (e.g., sucrose pellets)

  • Rats (e.g., Sprague-Dawley)

Procedure:

  • Training:

    • Train rats to press one lever for a food reward following an injection of cocaine (e.g., 10 mg/kg, i.p.) and a second lever for a food reward following an injection of saline.

    • Training sessions are typically conducted daily until the rats reliably discriminate between the two conditions (e.g., >80% correct responses).

  • Testing:

    • On test days, pre-treat the rats with this compound (e.g., 3.2, 10, 32 mg/kg, i.p.) or vehicle 5-15 minutes before the session.

    • Then, administer a training dose of cocaine.

    • Place the rats in the operant chambers and allow them to respond on either lever. No food rewards are delivered during the test session.

    • Record the number of presses on each lever to determine the percentage of cocaine-appropriate responding.

  • Data Analysis:

    • Calculate the percentage of responses on the cocaine-associated lever.

    • Analyze the data to determine if Rimcazole dose-dependently reduces the discriminative stimulus effects of cocaine.

Conclusion

This compound is a valuable research tool for investigating the roles of sigma receptors and the dopamine transporter in cancer and neurological disorders. The protocols provided herein offer a framework for conducting robust in vivo studies to explore its therapeutic potential and mechanisms of action. Researchers should optimize these protocols based on their specific experimental goals and animal models.

References

Preparing Rimcazole Dihydrochloride Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimcazole dihydrochloride is a carbazole derivative that functions as an antagonist of sigma (σ) receptors and also interacts with the dopamine transporter.[1][2][3] Initially investigated as a potential antipsychotic, it is now primarily utilized as a research tool to explore the function of sigma receptors and their role in various physiological and pathological processes, including cancer and the effects of substances like cocaine.[1][2][3][4] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Formula C₂₁H₂₇N₃·2HCl[5]
Molecular Weight 394.39 g/mol [5]
CAS Number 75859-03-9[5]
Appearance Solid powder[1]
Purity ≥98%[5]

Biological Activity

This compound exhibits antagonist activity at sigma receptors and also binds to the dopamine transporter, inhibiting dopamine uptake.[1][5]

TargetActivityIC₅₀ ValueSource
σ₁ Receptor Antagonist1480 nM[5]
σ₂ Receptor Antagonist386 nM[5]
Dopamine Transporter Inhibitor57.6 nM[5]

Solubility and Storage

Proper solvent selection and storage conditions are crucial for maintaining the stability and activity of this compound.

SolventSolubilitySource
Water Up to 10 mM[5]
DMSO Soluble (specific concentration not detailed, but 10 mM is achievable)[1]
FormStorage TemperatureDurationSource
Solid Powder +4°C (short term)Days to weeks[6]
-20°C (long term)Months to years[6]
Stock Solution (in DMSO) -20°CUp to 1 month[1][7]
-80°CUp to 6 months[1]
Stock Solution (in Water) -20°CUp to 1 month (recommended)[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in water.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculate the required mass: To prepare a 10 mM solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 0.39439 (mg/mL) For example, to prepare 10 mL of a 10 mM solution, you would need 3.94 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution: Add the weighed powder to a sterile conical tube. Add the desired volume of sterile water.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution if necessary.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the preparation of a 10 mM stock solution using DMSO as the solvent.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculate the required mass: Use the same formula as in Protocol 1.

  • Weigh the compound: Accurately weigh the calculated mass of this compound.

  • Dissolution: Add the powder to a sterile conical tube. Add the desired volume of DMSO.

  • Mixing: Securely cap the tube and vortex until the compound is fully dissolved. Sonication can be used to expedite dissolution if available.[8]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -20°C for up to one month or at -80°C for up to six months.[1]

Note on working solutions: When preparing working solutions for cell-based assays from a DMSO stock, ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity.[9]

Visualizations

G cluster_prep Stock Solution Preparation Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh Compound calculate->weigh add_solvent Add Solvent (Water or DMSO) weigh->add_solvent dissolve Dissolve Compound (Vortex/Sonicate) add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at Recommended Temperature (-20°C or -80°C) aliquot->store end_prep End store->end_prep

Caption: Workflow for preparing this compound stock solutions.

G cluster_pathway This compound Mechanism of Action rimcazole Rimcazole Dihydrochloride sigma1 σ₁ Receptor rimcazole->sigma1 Antagonizes sigma2 σ₂ Receptor rimcazole->sigma2 Antagonizes dat Dopamine Transporter (DAT) rimcazole->dat Inhibits reuptake Dopamine Reuptake dat->reuptake dopamine Dopamine dopamine->dat

Caption: Mechanism of action of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimcazole dihydrochloride is a carbazole derivative that functions as a sigma (σ) receptor antagonist, with a higher affinity for the σ2 receptor subtype over the σ1 subtype.[1] It also exhibits moderate affinity for the dopamine transporter (DAT), leading to the inhibition of dopamine uptake.[1][2][3][4] Initially investigated as a potential antipsychotic agent, Rimcazole is now primarily utilized as a research tool to investigate the physiological and pathological roles of sigma receptors and the dopamine transporter system.[2][4] Its activities have been noted in the context of cancer research, where it can induce tumor-selective cell death.[5]

These application notes provide comprehensive guidance on the recommended solvents, storage conditions, and experimental protocols for the effective use of this compound in a laboratory setting.

Data Presentation

Solubility of this compound

The solubility of this compound is a critical factor for the preparation of stock solutions and experimental media. The following table summarizes the known solubility data in various solvents. It is always recommended to perform small-scale solubility tests before preparing large quantities of solutions.

Solvent SystemConcentrationObservationsSource
WaterSoluble to 10 mMClear solution[1]
DMSO≥ 1.25 mg/mL (3.17 mM)Clear solution[5]
In Vivo Formulation 1
10% DMSO≥ 1.25 mg/mL (3.17 mM)Clear solution. If precipitation occurs, heating and/or sonication can be used to aid dissolution.[5]
40% PEG300
5% Tween-80
45% Saline
In Vivo Formulation 2
10% DMSO≥ 1.25 mg/mL (3.17 mM)Clear solution[5]
90% (20% SBE-β-CD in Saline)
In Vivo Formulation 3
10% DMSO≥ 1.25 mg/mL (3.17 mM)Clear solution. Caution is advised for dosing periods exceeding half a month.[5]
90% Corn Oil

Note: For in vivo formulations, the components should be added sequentially as listed, ensuring each is fully dissolved before adding the next.

Storage and Stability

Proper storage of this compound is essential to maintain its chemical integrity and biological activity.

FormStorage TemperatureDurationNotes
Solid Powder-20°C2 yearsStore in a dry, dark place.
Solution in DMSO-80°C6 monthsPrepare aliquots to avoid repeated freeze-thaw cycles. Keep tightly sealed and protected from light.
Solution in DMSO-20°C1 month

Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay using MTT

This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HCT-116) using a colorimetric MTT assay.

Materials:

  • This compound

  • Human colorectal carcinoma cell line (HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HCT-116 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM to 50 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the highest concentration used for the drug dilutions).

    • Incubate the plate for 24 to 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Dopamine Uptake Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of this compound on dopamine uptake in cells expressing the dopamine transporter (DAT), such as HEK293-DAT cells.

Materials:

  • This compound

  • HEK293 cells stably expressing human DAT (HEK293-hDAT)

  • Culture medium for HEK293-hDAT cells

  • Krebs-HEPES buffer (KHB)

  • [³H]Dopamine

  • Non-radiolabeled dopamine

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

Procedure:

  • Cell Preparation:

    • Culture HEK293-hDAT cells in their appropriate medium in a 96-well plate and grow to confluence.

    • On the day of the assay, wash the cells twice with warm KHB.

  • Inhibition Assay:

    • Prepare various concentrations of this compound in KHB.

    • Pre-incubate the cells with 100 µL of the this compound solutions or vehicle (KHB with the corresponding DMSO concentration) for 15-20 minutes at room temperature.

    • Prepare a solution of [³H]Dopamine in KHB at a final concentration in the low nanomolar range.

    • To initiate the uptake, add 50 µL of the [³H]Dopamine solution to each well.

    • Incubate the plate at room temperature for 10-15 minutes.

    • To determine non-specific uptake, a set of wells should be treated with a high concentration of a known DAT inhibitor (e.g., GBR12909) or a high concentration of non-radiolabeled dopamine.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KHB.

    • Lyse the cells by adding 200 µL of 1% SDS or a suitable lysis buffer to each well.

  • Measurement:

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake from all measurements to obtain the specific uptake.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound in Cancer Cells

Rimcazole_Signaling Rimcazole This compound Sigma2R Sigma-2 Receptor (TMEM97) Rimcazole->Sigma2R Antagonism DAT Dopamine Transporter (DAT) Rimcazole->DAT Inhibition HIF1a_Stabilization HIF-1α Stabilization (Normoxia) Sigma2R->HIF1a_Stabilization Leads to Dopamine_Uptake Dopamine Uptake DAT->Dopamine_Uptake Mediates Apoptosis Apoptosis / Cell Death HIF1a_Stabilization->Apoptosis Contributes to Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay Cell_Culture 1. Culture HCT-116 cells Cell_Seeding 2. Seed cells in 96-well plate (5,000 cells/well) Cell_Culture->Cell_Seeding Incubation_24h 3. Incubate for 24h Cell_Seeding->Incubation_24h Prepare_Rimcazole 4. Prepare Rimcazole dilutions Treat_Cells 5. Treat cells with Rimcazole (24-48h incubation) Prepare_Rimcazole->Treat_Cells Add_MTT 6. Add MTT solution (2-4h) Dissolve_Formazan 7. Dissolve formazan in DMSO Add_MTT->Dissolve_Formazan Read_Absorbance 8. Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance end_node End (Data Analysis) Read_Absorbance->end_node start Start start->Cell_Culture

References

Application Notes and Protocols for Rimcazole Dihydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimcazole dihydrochloride is a sigma (σ) receptor antagonist that also exhibits affinity for the dopamine transporter.[1][2] Initially investigated as a potential antipsychotic, it is now primarily utilized as a research tool to elucidate the function of sigma receptors in various cellular processes.[2][3] Notably, sigma receptors are often overexpressed in tumor cells, making Rimcazole a compound of interest in cancer research for its potential to induce apoptosis and inhibit cell proliferation.[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anti-cancer effects.

Mechanism of Action

Rimcazole acts as an antagonist at both σ1 and σ2 receptors, with a higher affinity for the σ2 subtype.[4][6] In cancer cells, antagonism of the sigma-1 receptor (σ1R) by compounds like Rimcazole can disrupt cellular homeostasis and lead to apoptosis. One identified mechanism involves the downregulation of σ1R, which, in combination with other stimuli like the p53 tumor suppressor protein, can trigger a signaling cascade culminating in programmed cell death.[4] Specifically, studies have shown that Rimcazole can mediate its apoptotic effects through the activation of the p38 MAPK signaling pathway.[4]

Data Presentation

The following table summarizes the 50% growth inhibition (GI50) concentrations of this compound in a panel of human cancer cell lines after 48 hours of exposure. This data provides a crucial reference for selecting appropriate concentrations for your experiments.

Cell Line PanelCell Line NameGI50 (µM)
Leukemia K-562> 100
RPMI-822617.5
SR> 100
Non-Small Cell Lung Cancer A549/ATCC23.1
HOP-9219.8
NCI-H22621.1
NCI-H46020.3
NCI-H52222.8
Colon Cancer COLO 20518.9
HCT-11620.1
HCT-1524.5
HT2923.7
KM1221.9
SW-62022.5
CNS Cancer SF-29525.6
SNB-7523.4
U25124.8
Melanoma MALME-3M15.8
SK-MEL-516.3
Ovarian Cancer OVCAR-326.2
OVCAR-827.1
Renal Cancer 786-028.9
Prostate Cancer PC-325.3
Breast Cancer MCF724.1
MDA-MB-23123.9
Mean GI50 22.3

Data adapted from a study utilizing a sulforhodamine B (SRB) assay.[1]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in water up to 10 mM.

  • Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed (Molar Mass: 394.39 g/mol ).

  • Dissolution: Reconstitute the calculated amount of this compound in sterile, nuclease-free water.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions. The GI50 values in the table above can serve as a starting point for determining the concentration range.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., a serial dilution from 1 µM to 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for the drug stock, e.g., water).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to identify necrotic cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of this compound (based on previously determined IC50/GI50 values) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently trypsinize the adherent cells and combine them with the cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) into 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Recovery: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Growth: Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium every 2-3 days.

  • Fixation and Staining: Once the colonies are visible (typically >50 cells), wash the wells with PBS, fix the colonies with 100% methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: Count the number of colonies in each well. The plating efficiency and surviving fraction can then be calculated to assess the clonogenic survival.

Visualization of Signaling Pathways and Workflows

Rimcazole_Signaling_Pathway Rimcazole Rimcazole dihydrochloride Sigma1R Sigma-1 Receptor (σ1R) Rimcazole->Sigma1R Antagonizes & Downregulates p38MAPK p38 MAPK Sigma1R->p38MAPK Inhibition of p38 MAPK is released Apoptosis Apoptosis p38MAPK->Apoptosis Activates

Caption: Rimcazole-induced apoptotic signaling pathway.

Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Rimcazole (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48 hours) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Analyze Data (Calculate IC50) Read_Absorbance->Analyze End End Analyze->End Experimental_Workflow_Apoptosis Start Start Seed_Cells Seed Cells in 6-well Plate Start->Seed_Cells Treat_Cells Treat with Rimcazole Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide Wash_Cells->Stain_Cells Incubate Incubate (15 min, dark) Stain_Cells->Incubate Analyze_FCM Analyze by Flow Cytometry Incubate->Analyze_FCM End End Analyze_FCM->End

References

Application Notes and Protocols for Studying Cocaine Addiction with Rimcazole Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rimcazole dihydrochloride in the study of cocaine addiction. Rimcazole is a sigma receptor antagonist with additional affinity for the dopamine transporter (DAT), making it a valuable tool for investigating the complex neurobiological mechanisms underlying cocaine's effects.[1][2] This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations of relevant pathways and workflows.

Mechanism of Action

Rimcazole's primary mechanism in the context of cocaine addiction research is its dual action as an antagonist at sigma (σ) receptors and an inhibitor of the dopamine transporter (DAT).[1][2] Cocaine's reinforcing effects are largely attributed to its blockade of the DAT, which leads to an increase in extracellular dopamine in key brain regions like the nucleus accumbens.[3] Rimcazole's affinity for the DAT allows it to modulate this effect.[4]

Furthermore, sigma receptors, particularly the sigma-1 (σ1) subtype, have been implicated in the behavioral and toxic effects of cocaine.[5][6] By acting as an antagonist at these receptors, rimcazole can attenuate some of cocaine's actions, such as locomotor stimulation and convulsions.[5][6][7] This dual-target profile makes rimcazole and its analogs a subject of interest for developing potential pharmacotherapies for cocaine abuse.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its analogs from preclinical studies.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundSigma-1 ReceptorSigma-2 ReceptorDopamine Transporter (DAT)Reference
Rimcazole23801162~1190[6]
SH 3-24 (analog)>10,000>10,00024[1]
SH 3-28 (analog)16828220[1]

Table 2: Behavioral Effects of Rimcazole in Animal Models of Cocaine Addiction

Behavioral AssayAnimal ModelRimcazole Dose Range (mg/kg, i.p.)Effect on Cocaine ActionReference
Locomotor ActivityMice10 - 60Attenuates cocaine-induced hyperactivity[5][7]
Cocaine Self-AdministrationRats3 - 17Dose-dependently decreases maximal rates of cocaine intake[1][8]
Cocaine-Induced ConvulsionsMice10 - 60Protects against convulsions induced by high-dose cocaine[5][6]
Cocaine Discriminative StimulusRats10Does not significantly attenuate the discriminative effects[7]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Cocaine and Rimcazole

Cocaine_Rimcazole_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Dopamine Vesicle Dopamine->Vesicle Packaging DAT Dopamine Transporter (DAT) DA_Synapse Dopamine Vesicle->DA_Synapse Release DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptor DA_Synapse->DA_Receptor Binding Downstream Downstream Signaling & Reinforcing Effects DA_Receptor->Downstream Sigma_Receptor Sigma-1 Receptor Cocaine Cocaine Cocaine->DAT Blocks Cocaine->Sigma_Receptor Activates Rimcazole Rimcazole Rimcazole->DAT Inhibits Rimcazole->Sigma_Receptor Antagonizes

Caption: Interaction of Cocaine and Rimcazole at the Dopaminergic Synapse.

Experimental Workflow for a Preclinical Study

Experimental_Workflow cluster_setup Experimental Setup cluster_training Behavioral Training cluster_testing Drug Testing Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Surgery Surgical Implantation (e.g., Jugular Vein Catheter) Animal_Model->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Acquisition Acquisition of Cocaine Self-Administration Recovery->Acquisition Baseline Establish Stable Baseline Responding Acquisition->Baseline Rimcazole_Admin Administer Rimcazole (or Vehicle Control) Baseline->Rimcazole_Admin Cocaine_Session Cocaine Self-Administration Session Rimcazole_Admin->Cocaine_Session Data_Collection Record Lever Presses, Infusions, etc. Cocaine_Session->Data_Collection Stats Statistical Analysis (e.g., ANOVA, Dose-Response Curves) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Workflow for a Cocaine Self-Administration Study with Rimcazole.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the effects of this compound on cocaine addiction models.

Cocaine Self-Administration in Rats

Objective: To assess the effect of rimcazole on the reinforcing properties of cocaine.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Intravenous catheters and tubing.

  • Cocaine hydrochloride (dissolved in sterile saline).

  • This compound (dissolved in a suitable vehicle, e.g., sterile water or saline, potentially with a small amount of DMSO and Tween-80 to aid solubility).[8]

  • Syringes and infusion lines.

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow for a 5-7 day recovery period.

  • Acquisition of Self-Administration:

    • Place rats in the operant chambers for daily 2-hour sessions.

    • Train rats to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule (one press results in one infusion).

    • Each infusion is paired with a cue light and/or tone.

    • Presses on the "inactive" lever are recorded but have no consequence.

    • Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Rimcazole Treatment:

    • Once a stable baseline is established, pre-treat the rats with a specific dose of this compound (e.g., 3, 10, or 17 mg/kg, i.p.) or vehicle 15-30 minutes before the self-administration session.

    • Use a within-subjects design where each rat receives each dose of rimcazole in a counterbalanced order, with washout periods between drug administrations.

  • Data Collection and Analysis:

    • Record the number of active and inactive lever presses and the number of cocaine infusions for each session.

    • Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the effect of rimcazole on cocaine self-administration.

Locomotor Activity in Mice

Objective: To determine if rimcazole attenuates cocaine-induced hyperlocomotion.

Materials:

  • Male Swiss Webster or C57BL/6 mice (20-25 g).

  • Open-field activity chambers equipped with infrared beams to automatically track movement.

  • Cocaine hydrochloride (dissolved in sterile saline).

  • This compound (dissolved in sterile saline).

  • Syringes for intraperitoneal (i.p.) injection.

Procedure:

  • Habituation: Place the mice in the activity chambers for 30-60 minutes to allow them to habituate to the novel environment.

  • Drug Administration:

    • On the test day, administer this compound (e.g., 10, 30, or 60 mg/kg, i.p.) or vehicle.

    • After 15 minutes, administer cocaine (e.g., 10 or 20 mg/kg, i.p.) or saline.

  • Data Collection:

    • Immediately place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, number of beam breaks) for 30-60 minutes.

  • Data Analysis:

    • Analyze the total locomotor activity data using a two-way ANOVA (Rimcazole dose x Cocaine dose) to assess the main effects and any interaction.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure the effect of rimcazole on cocaine-induced increases in extracellular dopamine in the nucleus accumbens.

Materials:

  • Male Sprague-Dawley rats (275-350 g).

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2-4 mm membrane length).

  • Guide cannulae.

  • Infusion pump and fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • Artificial cerebrospinal fluid (aCSF).

  • Cocaine hydrochloride and this compound.

Procedure:

  • Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the nucleus accumbens shell. Allow for a 3-5 day recovery period.

  • Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect dialysate samples every 10-20 minutes. Establish a stable baseline of dopamine levels (at least three consecutive samples with less than 15% variation).

  • Drug Administration:

    • Administer this compound (e.g., 1, 5.6, or 17 mg/kg, i.p.) or vehicle.

    • After a pre-determined time (e.g., 20 minutes), administer cocaine (e.g., 15 mg/kg, i.p.).

  • Sample Collection and Analysis: Continue to collect dialysate samples for at least 2 hours after cocaine administration. Analyze the dopamine concentration in the samples using HPLC-ED.

  • Data Analysis: Express dopamine levels as a percentage of the baseline average. Analyze the data using a repeated measures ANOVA to compare the effects of rimcazole and cocaine over time.

Radioligand Binding Assay

Objective: To determine the binding affinity of rimcazole and its analogs for sigma receptors and the dopamine transporter.

Materials:

  • Brain tissue (e.g., guinea pig brain for sigma receptors, rat striatum for DAT).

  • Radioligands (e.g., --INVALID-LINK---pentazocine for σ1 receptors, [³H]DTG for σ2 receptors, [³H]WIN 35,428 for DAT).

  • This compound and other test compounds.

  • Incubation buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the brain tissue in buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Assay:

    • In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (e.g., rimcazole).

    • To determine non-specific binding, a separate set of tubes will contain a high concentration of a known ligand for the target receptor.

  • Incubation: Incubate the tubes at a specific temperature for a set amount of time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters with cold buffer.

  • Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

References

Application Notes and Protocols: Rimcazole Dihydrochloride in Apoptosis Induction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimcazole, a carbazole derivative, was initially investigated for its potential as an antipsychotic agent.[1] It is now primarily utilized as an experimental tool, recognized for its activity as a sigma-1 (σ1) receptor antagonist.[1][2] This characteristic has drawn significant interest in cancer research, where rimcazole has been shown to selectively induce apoptosis in various tumor cell lines.[2][3] These application notes provide an overview of the mechanism, relevant data, and detailed protocols for utilizing rimcazole dihydrochloride in apoptosis induction assays.

As a σ1 receptor antagonist, rimcazole inhibits the survival of tumor cells, revealing a caspase-dependent apoptotic pathway.[2][4] The apoptotic effects induced by rimcazole can be attenuated by σ1 receptor agonists, confirming its specific mechanism of action.[4] This makes rimcazole a valuable tool for studying σ1 receptor function and for exploring new therapeutic strategies in oncology.[1][5]

Mechanism of Action

Rimcazole induces apoptosis by acting as a sigma-1 (σ1) receptor antagonist. The σ1 receptor is a chaperone protein primarily located at the endoplasmic reticulum (ER) membrane, where it is involved in regulating cellular stress responses and survival pathways.[6] In many cancer cells, the σ1 receptor is overexpressed and acts as a "brake" on apoptosis.[6]

By antagonizing the σ1 receptor, rimcazole releases this brake, initiating a cascade of events leading to programmed cell death. This process involves an early rise in intracellular calcium ([Ca2+]i), which acts as a key signaling event.[3] The signaling cascade culminates in the activation of initiator and effector caspases, which are the central executioners of apoptosis.[3][4] This caspase-dependent pathway ultimately leads to the cleavage of cellular proteins, DNA fragmentation, and the formation of apoptotic bodies.[7][8]

Rimcazole_Apoptosis_Pathway cluster_Cell Cancer Cell cluster_ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor Ca_rise ↑ Intracellular Ca2+ Sigma1->Ca_rise Derepresses signaling for Rimcazole Rimcazole Rimcazole->Sigma1 Antagonizes Casp_Activation Caspase Activation (Caspase-7, etc.) Ca_rise->Casp_Activation Signals to Apoptosis Apoptosis Casp_Activation->Apoptosis Executes

Caption: Signaling pathway of rimcazole-induced apoptosis.

Data Presentation: Antiproliferative and Cytotoxic Effects

The following table summarizes the quantitative data regarding the efficacy of rimcazole in inhibiting cell growth across various cancer cell lines. The GI50 represents the concentration required to inhibit cell growth by 50%.

ParameterMean Value (µM)Cell Lines TestedNotes
GI50 22.323 human cancer cell lines (NCI-60 panel)Exhibited moderate antiproliferative efficacy. Melanoma cell lines were noted to be particularly sensitive.[9]

Experimental Protocols

This section provides detailed protocols for key experiments to assess rimcazole-induced apoptosis.

Experimental Workflow Overview

The general workflow for investigating rimcazole's apoptotic effects involves treating cultured cancer cells with the compound, followed by various assays to measure cell viability, caspase activation, and markers of apoptosis.

Experimental_Workflow cluster_workflow Apoptosis Assay Workflow cluster_assays 4. Assays Start 1. Cell Culture (e.g., MCF-7, H1299) Treatment 2. Treatment (this compound) Start->Treatment Incubation 3. Incubation (Time-course, e.g., 24-72h) Treatment->Incubation Assay_Viability Cell Viability (MTS/XTT Assay) Incubation->Assay_Viability Assay_Caspase Caspase Activity (DEVD Substrate) Incubation->Assay_Caspase Assay_Flow Flow Cytometry (Annexin V/PI) Incubation->Assay_Flow Analysis 5. Data Analysis (IC50, % Apoptotic Cells) Assay_Viability->Analysis Assay_Caspase->Analysis Assay_Flow->Analysis End Conclusion Analysis->End

Caption: General experimental workflow for apoptosis assays.

Protocol 1: Cell Viability / Proliferation Assay (MTS Assay)

This protocol determines the effect of rimcazole on the viability and proliferation of cancer cells to calculate the GI50/IC50 value.[3][10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, H1299)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the rimcazole dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI50/IC50 value using non-linear regression analysis.[11]

Protocol 2: Caspase Activation Assay

This protocol measures the activity of effector caspases (like caspase-3 and -7) to confirm that cell death is occurring via a caspase-dependent pathway.[3][12]

Materials:

  • Treated cells from Protocol 1 (can be done in parallel)

  • Lysis buffer

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • Fluorometric plate reader (Excitation ~380 nm, Emission ~460 nm)

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with rimcazole in a 96-well plate as described in Protocol 1.

  • Cell Lysis: After the incubation period (e.g., 24 hours), remove the medium and lyse the cells according to the manufacturer's instructions for the chosen assay kit.

  • Substrate Addition: Prepare the caspase substrate solution in assay buffer. Add 50-100 µL of this solution to each well containing cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a plate reader.

  • Analysis: Express caspase activity as the fold-change in fluorescence relative to the untreated control cells. This confirms the activation of the caspase cascade.[3]

Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with rimcazole. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.[7][13]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC/APC Kit with Propidium Iodide (PI)

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of rimcazole (e.g., at its IC50 value) and a vehicle control. Incubate for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Acquisition: Analyze the samples on a flow cytometer within one hour.

  • Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. Calculate the percentage of cells in each quadrant.

References

Application Notes and Protocols for Locomotor Activity Testing with Rimcazole Dihydrochloride in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimcazole dihydrochloride is a compound known for its antagonist activity at sigma (σ) receptors, particularly the sigma-1 (σ1) subtype, and its high affinity for the dopamine transporter (DAT).[1][2] These properties make it a compound of interest in neuropharmacology for studying psychosis, addiction, and other neurological disorders. One of the key behavioral assays to characterize the in vivo effects of psychoactive compounds like Rimcazole is the assessment of spontaneous locomotor activity in rodents.

These application notes provide a comprehensive overview and detailed protocols for conducting locomotor activity studies in mice using this compound. The information is intended to guide researchers in designing and executing robust experiments to evaluate the dose-dependent effects of this compound on motor behavior.

Data Presentation

While specific quantitative data from a primary dose-response study on the effect of Rimcazole on spontaneous locomotor activity in mice was not publicly available within the searched literature, a study by Katz et al. (2003) reported that Rimcazole analogues produced dose-related decreases in locomotor activity in mice.[2] The following table summarizes this qualitative finding and provides a template for researchers to populate with their own experimental data.

Table 1: Effect of this compound on Spontaneous Locomotor Activity in Mice

Treatment GroupDose (mg/kg, i.p.)Locomotor Activity (e.g., Total Distance Traveled in cm)Percent Change from VehicleStatistical Significance (p-value)
Vehicle (Saline)0Data to be filled by the user0%-
Rimcazole HCle.g., 1Data to be filled by the userCalculated valueCalculated value
Rimcazole HCle.g., 5Data to be filled by the userCalculated valueCalculated value
Rimcazole HCle.g., 10Data to be filled by the userCalculated valueCalculated value
Rimcazole HCle.g., 20Data to be filled by the userCalculated valueCalculated value

Note: The doses provided are examples and should be optimized based on preliminary studies. The locomotor activity metric can be adjusted based on the capabilities of the recording system.

Experimental Protocols

Protocol 1: Open Field Test for Spontaneous Locomotor Activity

This protocol is designed to assess the effect of this compound on the spontaneous locomotor and exploratory behavior of mice in a novel environment.

Materials:

  • Male or female mice (e.g., C57BL/6), age-matched and acclimated to the housing facility for at least one week.

  • This compound (dissolved in sterile 0.9% saline).

  • Vehicle (sterile 0.9% saline).

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous, easily cleanable material (e.g., PVC or Plexiglas). The arena should be placed in a sound-attenuated and evenly lit room.

  • Video tracking system and software for automated recording and analysis of locomotor activity (e.g., ANY-maze, EthoVision XT, or similar).

  • Standard laboratory equipment: syringes, needles, animal scale, timers.

Procedure:

  • Animal Acclimation:

    • House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

    • Handle the mice for several days prior to the experiment to acclimate them to the researcher and reduce stress.

    • On the day of the experiment, transport the mice to the testing room at least 60 minutes before the start of the session to allow for habituation to the new environment.

  • Drug Preparation and Administration:

    • Prepare fresh solutions of this compound in sterile 0.9% saline on the day of the experiment.

    • Divide mice into treatment groups (e.g., vehicle, and multiple doses of Rimcazole). A typical dose range to explore, based on literature, could be 1-50 mg/kg.[3]

    • Administer the assigned treatment (Rimcazole or vehicle) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.

  • Open Field Test:

    • 30 minutes post-injection, gently place a single mouse into the center of the open field arena.

    • Allow the mouse to explore the arena freely for a predetermined duration, typically 15-30 minutes.

    • Record the session using the video tracking system.

    • After the session, return the mouse to its home cage.

    • Thoroughly clean the open field arena with 70% ethanol and then water between each mouse to eliminate olfactory cues.

  • Data Analysis:

    • Analyze the recorded videos using the tracking software to quantify various locomotor parameters, including:

      • Total distance traveled (cm): The primary measure of overall locomotor activity.

      • Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior.

      • Rearing frequency: A measure of exploratory behavior.

      • Ambulatory time (s): The total time the animal is in motion.

    • Compare the data from the Rimcazole-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

Signaling Pathway of Rimcazole's Effect on Locomotor Activity

Rimcazole_Signaling_Pathway Rimcazole Rimcazole dihydrochloride Sigma1R Sigma-1 Receptor (σ1R) Rimcazole->Sigma1R Antagonizes DAT Dopamine Transporter (DAT) Rimcazole->DAT Binds to Sigma1R->DAT Modulates Conformation and Function Dopamine Extracellular Dopamine DAT->Dopamine Reuptake PostsynapticNeuron Postsynaptic Neuron (Dopamine Receptors) Dopamine->PostsynapticNeuron Activates LocomotorActivity ↓ Locomotor Activity PostsynapticNeuron->LocomotorActivity Modulates

Caption: Proposed signaling pathway of Rimcazole's effect on locomotor activity.

Experimental Workflow for Locomotor Activity Testing

Experimental_Workflow A Animal Acclimation (1 week) B Habituation to Testing Room (60 min) A->B D Treatment Administration (i.p. injection) B->D C Drug Preparation (Rimcazole & Vehicle) C->D E Post-injection Period (30 min) D->E F Open Field Test (15-30 min) E->F G Data Recording (Video Tracking) F->G H Data Analysis G->H

Caption: Experimental workflow for assessing locomotor activity in mice.

References

Troubleshooting & Optimization

how to prevent Rimcazole dihydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Rimcazole dihydrochloride in cell culture media.

Troubleshooting Guide

Q1: I observed a precipitate in my cell culture media after adding this compound. What is the likely cause?

A1: Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue, often stemming from its solubility characteristics. The most frequent cause is the rapid change in solvent polarity when a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous media.[1][2] This can cause the compound to "crash out" of the solution. Other factors can include the final concentration of the compound exceeding its aqueous solubility limit, the temperature of the media, and potential interactions with media components.[3]

Q2: My this compound stock solution, prepared in DMSO, appears to have crystals. What should I do?

A2: If you observe crystals in your DMSO stock solution, it may be due to the hygroscopic nature of DMSO (absorbing water from the air), which can decrease the compound's solubility, or from storage at low temperatures.[4] DMSO itself freezes at 18.5°C, so if stored in a refrigerator, it may solidify.[1]

Troubleshooting Steps:

  • Gently warm the stock solution to 37°C.

  • Vortex the solution thoroughly to redissolve the compound.

  • If crystals persist, sonication may help to bring the compound back into solution.[4][5]

  • To prevent this, ensure your DMSO is anhydrous and store stock solutions in tightly sealed vials with desiccant, protected from light.[6]

Q3: How can I prepare my working solution of this compound in media to prevent precipitation?

A3: The key is to perform the dilution in a stepwise manner to avoid a sudden solvent shock. Adding the concentrated DMSO stock directly to the full volume of media is a common mistake that leads to precipitation.

Recommended Dilution Method:

  • Warm your cell culture media to 37°C.[7]

  • In a sterile tube, pipette the required volume of your concentrated this compound stock solution.

  • Slowly add the pre-warmed media to your stock solution drop-by-drop while continuously vortexing or gently stirring.[7] This gradual addition ensures a smoother transition in solvent polarity.

  • Once you have added a volume of media that is at least 5-10 times the volume of your stock solution, you can add the remaining media more quickly to reach your final desired concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: DMSO is a commonly used solvent for preparing stock solutions of this compound.[6][8] While the compound is reported to be soluble in water up to 10 mM, using a concentrated stock in DMSO is standard practice for cell culture experiments to minimize the volume of solvent added to the cells.[9]

Q2: What is the maximum concentration of DMSO that cells can tolerate?

A2: To avoid cellular toxicity, the final concentration of DMSO in the cell culture media should generally be kept below 0.5%.[10] Preparing a highly concentrated stock solution allows you to achieve your desired final drug concentration while maintaining a low, non-toxic percentage of DMSO.

Q3: How should I store this compound powder and stock solutions?

A3:

  • Powder: Store the solid compound at -20°C for long-term storage (up to 2 years) or at 4°C for short-term use.[8]

  • Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[8][10] These aliquots can be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[6][8] It is always best to prepare fresh solutions for experiments whenever possible.[8]

Q4: Can the pH of the media affect the solubility of this compound?

A4: Yes, the pH of the media can influence the solubility of many compounds. Cell culture media is well-buffered, typically around pH 7.4. While adjusting the pH of your stock solution is not recommended as it will be neutralized by the buffered media, significant deviations in your media's pH from the physiological range could potentially impact compound solubility.[11]

Data Presentation

Table 1: Solubility and Storage of this compound

PropertySolvent/ConditionValue/RecommendationCitations
Solubility WaterUp to 10 mM[9][12]
DMSO≥ 10 mM[6][8]
Storage (Powder) Long-term-20°C (up to 2 years)[8]
Short-term4°C[12]
Storage (Stock Solution in DMSO) 1 Month-20°C[6][8]
6 Months-80°C[6][8]
Final DMSO Concentration in Media Recommended< 0.5%[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 394.39 g/mol )[9]

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Methodology:

  • Allow the this compound powder vial to equilibrate to room temperature for at least one hour before opening.[8]

  • To prepare 1 mL of a 10 mM stock solution, weigh out 3.94 mg of this compound powder.

  • Aseptically add the powder to a sterile vial.

  • Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (37°C) or brief sonication can be used to aid dissolution.

  • Dispense the stock solution into smaller, single-use aliquots in sterile vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

G start Precipitation Observed in Media check_stock Check Stock Solution (Clarity, Crystals) start->check_stock stock_ok Stock is Clear check_stock->stock_ok redissolve Warm (37°C) / Vortex / Sonicate Stock stock_ok->redissolve No check_conc Verify Final Concentration in Media stock_ok->check_conc Yes redissolve->check_stock conc_ok Concentration Below Solubility Limit? check_conc->conc_ok lower_conc Lower Final Working Concentration conc_ok->lower_conc No check_dilution Review Dilution Method conc_ok->check_dilution Yes success Problem Resolved lower_conc->success dilution_ok Used Stepwise Dilution? check_dilution->dilution_ok implement_dilution Implement Stepwise Dilution: Add warm media dropwise to stock with vortexing dilution_ok->implement_dilution No dilution_ok->success Yes implement_dilution->success

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_factors Contributing Factors compound This compound in DMSO (Stock) process Dilution Process compound->process added to media Aqueous Cell Culture Media media->process outcome Precipitation process->outcome can lead to factor1 High Stock Concentration factor1->process factor2 Rapid Change in Solvent Polarity factor2->process factor3 Final Concentration > Aqueous Solubility factor3->outcome factor4 Low Media Temperature factor4->outcome

Caption: Key factors contributing to compound precipitation in media.

References

Rimcazole dihydrochloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with rimcazole dihydrochloride in aqueous solutions.

Troubleshooting Guide

Users experiencing difficulties dissolving this compound should consult the following guide for potential solutions.

Problem: this compound does not fully dissolve in water or buffer.

Potential Cause Troubleshooting Steps Expected Outcome
Concentration Exceeds Aqueous Solubility Limit The reported solubility of this compound in water is up to 10 mM[1][2]. Attempting to prepare solutions at higher concentrations may result in incomplete dissolution.Reduce the target concentration to 10 mM or lower.
Slow Dissolution Kinetics The rate of dissolution may be slow, especially at higher concentrations or without agitation.1. Gently warm the solution.2. Use sonication to aid dissolution[3].3. Vortex or stir the solution for an extended period.
Precipitation Upon Standing The compound may dissolve initially but precipitate out of solution over time, especially at room temperature.1. Prepare fresh solutions for each experiment.2. If stock solutions are necessary, store them at recommended temperatures (see FAQ on storage).3. Consider using a different solvent system for stock solutions (see Table 1).
pH of the Aqueous Solution As a dihydrochloride salt of a weak base, the solubility of rimcazole is likely pH-dependent. Solubility is generally higher at acidic pH.1. Attempt to dissolve the compound in a slightly acidic buffer.2. Avoid dissolving in neutral or alkaline buffers if precipitation is observed.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in water?

A1: According to supplier information, this compound is soluble in water up to 10 mM[1][2].

Q2: My this compound is not dissolving even at concentrations below 10 mM. What should I do?

A2: If you encounter dissolution problems, you can try gentle warming or sonication to facilitate the process[3]. Ensure the powder is of high purity (>98%) as impurities can affect solubility[1][4].

Q3: Can I prepare a stock solution of this compound in an organic solvent?

A3: Yes, preparing a stock solution in an organic solvent like DMSO is a common practice. One supplier provides this compound as a 10 mM solution in DMSO[3].

Q4: Are there alternative solvent formulations for in vivo experiments?

A4: Yes, for in vivo studies, specific formulations have been described to achieve a concentration of at least 1.25 mg/mL (3.17 mM). These formulations often use a combination of solvents to ensure solubility and biocompatibility[3]. Refer to Table 1 for detailed compositions.

Q5: How should I store this compound powder and its solutions?

A5: The solid powder should be stored at +4°C for the short term (days to weeks) and at -20°C for the long term (months to years) in a dry and dark place[4]. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months[3]. Aqueous solutions should ideally be prepared fresh on the day of use.

Q6: Does the pH of my buffer affect the solubility of this compound?

A6: While specific data on the pH-dependent solubility of this compound is limited in the provided search results, its chemical structure as a dihydrochloride salt of a weak base suggests that its solubility is likely higher in acidic conditions. Most drugs that are weak bases show pH-dependent solubility[5][6].

Q7: I observe precipitation in my cell culture media after adding the this compound stock solution. Why is this happening and how can I prevent it?

A7: This can happen due to the "salting out" effect or a change in pH when the drug solution is added to the buffered media, leading to the formation of insoluble aggregates. To mitigate this, try the following:

  • Decrease the final concentration of the compound in the media.

  • Add the stock solution to the media dropwise while stirring.

  • First, dilute the stock solution in a smaller volume of media before adding it to the final culture volume.

Data and Protocols

Quantitative Solubility Data
Compound Solvent Reported Solubility Source
This compoundWaterup to 10 mMR&D Systems[1], HuiCheng Bio[2]
This compoundDMSO / Saline / PEG300 / Tween-80≥ 1.25 mg/mL (3.17 mM)MedChemExpress[3]
This compoundDMSO / SBE-β-CD in Saline≥ 1.25 mg/mL (3.17 mM)MedChemExpress[3]
This compoundDMSO / Corn Oil≥ 1.25 mg/mL (3.17 mM)MedChemExpress[3]
Experimental Protocols for Solution Preparation (for ≥ 1.25 mg/mL)

Protocol 1: Co-solvent Formulation

  • Add 10% DMSO by volume to the this compound powder.

  • Add 40% PEG300 by volume and mix.

  • Add 5% Tween-80 by volume and mix.

  • Add 45% Saline by volume and mix until a clear solution is obtained[3].

Protocol 2: Cyclodextrin Formulation

  • Prepare a 20% SBE-β-CD solution in saline.

  • Add 10% DMSO by volume to the this compound powder.

  • Add 90% of the 20% SBE-β-CD in saline solution by volume and mix until clear[3].

Protocol 3: Oil-based Formulation

  • Add 10% DMSO by volume to the this compound powder.

  • Add 90% Corn Oil by volume and mix until clear[3].

Visual Guides

TroubleshootingWorkflow start Start: Dissolving this compound check_solubility Is the compound fully dissolved? start->check_solubility yes_end Solution Prepared Successfully check_solubility->yes_end Yes no_check_conc Check Concentration: Is it ≤ 10 mM in water? check_solubility->no_check_conc No conc_high Reduce concentration no_check_conc->conc_high No conc_ok Concentration is within limit no_check_conc->conc_ok Yes conc_high->start aid_dissolution Aid Dissolution: - Gentle Warming - Sonication - Extended Stirring conc_ok->aid_dissolution check_again Is it dissolved now? aid_dissolution->check_again check_again->yes_end Yes consider_alternative Consider Alternative Solvents: - DMSO stock - Co-solvent formulations (See Table 1) check_again->consider_alternative No final_check Is the compound dissolved? consider_alternative->final_check final_check->yes_end Yes no_end Consult further technical support final_check->no_end No

Caption: Troubleshooting workflow for dissolving this compound.

LogicalRelationship cluster_compound This compound Properties cluster_factors Factors Influencing Solubility cluster_outcomes Potential Outcomes prop1 Weak Base Nature factor1 pH of Solution prop1->factor1 influences prop2 Dihydrochloride Salt Form prop2->factor1 influences prop3 Limited Aqueous Solubility factor2 Concentration prop3->factor2 limits outcome1 Clear, Stable Solution factor1->outcome1 outcome2 Incomplete Dissolution factor1->outcome2 outcome3 Precipitation / Aggregation factor1->outcome3 factor2->outcome2 factor3 Temperature factor3->outcome1 factor3->outcome2 factor4 Solvent System factor4->outcome1 factor4->outcome2

Caption: Factors affecting this compound solubility.

References

Technical Support Center: Optimizing Rimcazole Dihydrochloride for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Rimcazole dihydrochloride concentration in IC50 determination experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a sigma receptor antagonist, also exhibiting activity as a dopamine reuptake inhibitor.[1] Its primary mechanism of action in the context of cancer research is the antagonism of sigma-1 (σ1) and sigma-2 (σ2) receptors, which are often overexpressed in tumor cells and are implicated in cell survival and proliferation pathways.[1][2]

Q2: What is a typical starting concentration range for this compound in a cell-based IC50 assay?

Based on published data, a broad concentration range from 0.1 µM to 100 µM is a suitable starting point for most cancer cell lines.[3] A study across 23 human cancer cell lines reported a mean GI50 (Growth Inhibition 50) of 22.3 µM.[3] However, sensitivity can be cell-line specific. For instance, melanoma and certain pancreatic cancer cell lines have shown higher sensitivity.[3] It is recommended to perform a preliminary dose-response experiment with a wide range of concentrations to narrow down the optimal range for your specific cell line.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in water. For experimental use, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in sterile, nuclease-free water or a suitable buffer like PBS. The stock solution should be stored at -20°C or -80°C to maintain stability. Further dilutions to working concentrations should be made in the appropriate cell culture medium immediately before use.

Q4: What are the known off-target effects of this compound that I should be aware of?

A significant off-target effect of Rimcazole is its inhibition of the dopamine transporter, which can interfere with dopamine neurotransmission.[1] While this is more of a concern for in vivo studies, it is a factor to consider if your in vitro model has dopaminergic signaling components. Researchers should be mindful of this when interpreting results, especially in neuronal cell lines.

Troubleshooting Guide

Q1: I am not observing a dose-dependent inhibition of cell viability with Rimcazole. What could be the issue?

Several factors could contribute to a lack of a clear dose-response curve:

  • Inappropriate Concentration Range: The concentrations tested may be too low to induce a significant effect or too high, causing immediate and complete cell death across all concentrations. It is advisable to test a wider range of concentrations in a preliminary experiment (e.g., from nanomolar to high micromolar).

  • Cell Line Insensitivity: The chosen cell line may have low expression of sigma receptors or inherent resistance mechanisms. Consider using a positive control cell line known to be sensitive to Rimcazole or other sigma receptor antagonists.

  • Compound Instability: Ensure the stock solution is properly stored and that working solutions are freshly prepared. Repeated freeze-thaw cycles of the stock solution should be avoided.

  • Assay-Specific Issues: The chosen viability assay (e.g., MTT, XTT, CellTiter-Glo®) may not be optimal. For example, mitochondrial-based assays like MTT can be affected by compounds that alter cellular metabolism. Consider using an alternative assay that measures a different aspect of cell viability, such as membrane integrity (e.g., LDH assay) or ATP content.

Q2: The IC50 value I obtained for Rimcazole is significantly different from published values. Why might this be?

Discrepancies in IC50 values between studies are common and can be attributed to several factors:

  • Different Cell Lines: Even subtypes of the same cancer can exhibit different sensitivities.

  • Variations in Experimental Conditions: Factors such as cell seeding density, serum concentration in the culture medium, and incubation time can all influence the apparent IC50 value.[4]

  • Different Viability Assays: As mentioned above, the choice of assay can impact the results.

  • Data Analysis Methods: The mathematical model used to fit the dose-response curve and calculate the IC50 can also lead to variations.

To ensure consistency, it is crucial to carefully document all experimental parameters and use a standardized protocol.

Q3: I am observing high variability between my replicate wells. How can I reduce this?

High variability can obscure the true biological effect of the compound. To minimize variability:

  • Ensure Homogeneous Cell Seeding: Uneven cell distribution in the microplate wells is a common source of variability. Ensure a single-cell suspension before plating and use appropriate pipetting techniques to dispense cells evenly. Allowing the plate to sit at room temperature for a short period before incubation can also help with even cell settling.

  • Accurate Pipetting: Use calibrated pipettes and proper technique, especially when preparing serial dilutions of Rimcazole.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS or medium to maintain humidity.

  • Incubation Conditions: Ensure consistent temperature, humidity, and CO2 levels in the incubator.

Quantitative Data Summary

The following table summarizes reported GI50 values for this compound in various cancer cell lines.

Cell Line/PanelAssay TypeConcentration Range TestedReported GI50/IC50Reference
NCI-60 Panel (23 human cancer cell lines)Sulforhodamine B (SRB)0.1 µM - 100 µMMean GI50: 22.3 µM[3]
Melanoma Cell Lines (within NCI-60)SRB0.1 µM - 100 µMHigh sensitivity noted[3]
Pancreatic Cancer Cell Lines (AsPC1, MiaPaCa2)SRB0.1 µM - 100 µMHigh sensitivity noted[3]
Hematopoietic Cell Lines (HL60, K562, OPM-2)Not specifiedNot specifiedDose-dependent cell death observed[2]
Primary Acute Myeloid Leukemia (AML) CellsNot specifiedNot specifiedDose-dependent cell death observed[2]

Detailed Experimental Protocol: IC50 Determination of this compound using MTT Assay

This protocol provides a general framework for determining the IC50 of this compound in adherent cancer cell lines. Optimization for specific cell lines may be required.

1. Materials:

  • This compound

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

2. Cell Seeding:

  • Culture cells to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Resuspend cells in complete medium and perform a cell count to determine cell concentration.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

3. Compound Treatment:

  • Prepare a 2X working stock of the highest concentration of this compound in complete medium.

  • Perform serial dilutions (e.g., 1:2 or 1:3) in complete medium to create a range of 2X concentrations.

  • Carefully remove the medium from the wells of the 96-well plate.

  • Add 100 µL of the various 2X Rimcazole concentrations to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells treated with medium containing the vehicle (e.g., water) as a negative control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of the background control wells from all other absorbance readings.

  • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells (% Viability).

  • Plot the % Viability against the logarithm of the Rimcazole concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding rimcazole_prep Prepare Rimcazole Dilutions treatment Compound Treatment rimcazole_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay read_plate Read Absorbance mtt_assay->read_plate data_processing Data Processing & Normalization read_plate->data_processing ic50_calc IC50 Calculation data_processing->ic50_calc

Caption: Experimental workflow for IC50 determination of this compound.

signaling_pathway Rimcazole Rimcazole Sigma1R Sigma-1 Receptor Rimcazole->Sigma1R Antagonism BiP BiP Sigma1R->BiP Dissociation From UPR Unfolded Protein Response (PERK, IRE1α, ATF6) Sigma1R->UPR Modulation Ca_channel Voltage-gated Ca2+ Channels Sigma1R->Ca_channel Regulation Nrf2 Nrf2 Signaling Sigma1R->Nrf2 Modulation MAPK MAPK/ERK & JNK Pathways Sigma1R->MAPK Modulation Cell_Survival ↓ Cell Survival & Proliferation UPR->Cell_Survival Ca_channel->Cell_Survival Nrf2->Cell_Survival MAPK->Cell_Survival

Caption: Simplified signaling pathway of Rimcazole via Sigma-1 receptor antagonism.

References

unexpected off-target effects of Rimcazole dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rimcazole dihydrochloride in their experiments. The information addresses potential unexpected off-target effects and offers insights into experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to address common issues and questions that may arise during the use of this compound.

Q1: We are observing unexpected central nervous system (CNS) effects, such as seizures or tremors, in our animal models at higher doses of Rimcazole. Is this a known off-target effect?

A1: Yes, proconvulsive effects are a known issue with some sigma-1 (σ1) receptor antagonists, including Rimcazole. A Phase I clinical trial with Rimcazole was discontinued due to the induction of seizures in healthy volunteers.[1] While the primary target of Rimcazole is the sigma receptor, it also exhibits significant affinity for the dopamine transporter (DAT).[2][3] The mechanism for seizure induction is not fully elucidated but may involve a combination of high-dose sigma-1 receptor antagonism and off-target effects on other neurotransmitter systems, potentially including dopamine.[1][2] It is hypothesized that at high concentrations, the anticonvulsant effects typically associated with sigma receptor ligands may be superseded by proconvulsive activity, possibly through functional NMDA receptor antagonism or blockade of high voltage-activated Ca2+ channels.[4]

Troubleshooting Steps:

  • Dose-Response Analysis: Carefully perform a dose-response study to determine the therapeutic window for your desired effect versus the onset of adverse CNS effects.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies to correlate plasma and brain concentrations of Rimcazole with the observed effects.

  • Control Compounds: Include control compounds in your study, such as a selective sigma-1 receptor antagonist with low DAT affinity and a selective DAT inhibitor, to dissect the contribution of each target to the observed phenotype.

Q2: Our in vitro binding assays are showing variable affinity values for Rimcazole at the dopamine transporter (DAT). What could be causing this discrepancy?

A2: Variability in DAT binding affinity measurements can arise from several experimental factors. Rimcazole and its analogs are known to interact with the DAT in a manner distinct from cocaine, potentially by stabilizing a different conformational state of the transporter.[5] This can lead to results that are highly dependent on the specific assay conditions.

Troubleshooting Steps:

  • Standardize Protocol: Ensure strict adherence to a standardized protocol for all binding assays. Pay close attention to buffer composition, incubation time and temperature, and the specific radioligand used.

  • Cell Line and Membrane Preparation: The choice of cell line (e.g., CHO or HEK293 cells stably expressing human DAT) and the quality of the membrane preparation are critical. Ensure consistent and high-quality membrane preparations for each experiment.

  • Radioligand Selection: Different radioligands (e.g., [3H]WIN 35,428) may have distinct binding kinetics. Ensure you are using a well-characterized radioligand and account for its specific binding properties in your analysis.

  • Data Analysis: Utilize a consistent method for data analysis, including the model used for curve fitting (e.g., one-site vs. two-site binding) and the calculation of Ki values from IC50 values using the Cheng-Prusoff equation.

Q3: We are investigating the anticancer properties of Rimcazole and observe an increase in Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein levels even under normoxic conditions. Is this expected, and what is the underlying mechanism?

A3: Yes, the induction of HIF-1α protein levels by Rimcazole in certain cancer cell lines under normoxic conditions is a documented off-target effect.[6] This effect is believed to be at least partially mediated by the antagonism of sigma-1 (σ1) receptors and contributes to the tumor-selective killing observed with Rimcazole.[6]

Further Details:

  • The exact signaling cascade linking sigma-1 receptor antagonism to HIF-1α stabilization is still under investigation. However, it is known that the PI3K/Akt/mTOR pathway is a key regulator of HIF-1α translation. It is plausible that sigma-1 receptor modulation by Rimcazole influences this pathway, leading to increased HIF-1α protein synthesis.

  • The presence of functional p53 may enhance the induction of HIF-1α and the subsequent pro-apoptotic effects of Rimcazole in some cancer cell models.[6]

Quantitative Data Summary

The following tables summarize the binding affinities of Rimcazole and related compounds for their primary on-target (sigma receptors) and key off-target (dopamine transporter) sites.

Table 1: Binding Affinities (Ki in nM) of Rimcazole and Analogs

Compoundσ1 Receptorσ2 ReceptorDopamine Transporter (DAT)Reference
RimcazoleVariesBinds predominantlyHigh Affinity[3][5][7]
Analog SH3/24---[7][8]
Analog SH2/21---[8]
Analog SH1/57---[8]

Note: Specific Ki values for Rimcazole can vary between studies due to different experimental conditions. Researchers should refer to the primary literature for detailed context.

Key Experimental Protocols

1. Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound to the dopamine transporter using a competitive binding assay with a radiolabeled ligand.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human dopamine transporter.

    • Radioligand: [3H]WIN 35,428.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • This compound stock solution.

    • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).

    • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add assay buffer, the cell membrane preparation, and either a dilution of Rimcazole, buffer for total binding, or the non-specific binding control.

    • Add the [3H]WIN 35,428 radioligand to all wells at a concentration near its Kd.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of Rimcazole by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Western Blot for HIF-1α Induction

This protocol outlines the detection of changes in HIF-1α protein levels in response to Rimcazole treatment.

  • Materials:

    • Cancer cell lines (e.g., HCT-116 or MDA-MB-231).

    • Cell culture medium and supplements.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE gels, electrophoresis and transfer apparatus.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody against HIF-1α.

    • Primary antibody against a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 6-24 hours) under normoxic conditions.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

    • Quantify band intensities using densitometry software.

Visualizations

Signaling Pathway: Proposed Mechanism of Rimcazole-Induced HIF-1α Upregulation

Proposed mechanism of Rimcazole-induced HIF-1α upregulation.

Experimental Workflow: Troubleshooting Off-Target CNS Effects

Troubleshooting_CNS_Effects Start Start: Unexpected CNS Effects (e.g., Seizures) Dose_Response Conduct Dose-Response Study Start->Dose_Response Therapeutic_Window Determine Therapeutic Window Dose_Response->Therapeutic_Window PK_PD Perform PK/PD Analysis Therapeutic_Window->PK_PD If feasible Controls Use Control Compounds (Selective σ1 Antagonist & DAT Inhibitor) Therapeutic_Window->Controls If mechanism is unclear Correlate_Concentration Correlate Drug Concentration with Effects PK_PD->Correlate_Concentration End End: Refined Experimental Design Correlate_Concentration->End Dissect_Mechanism Dissect σ1 vs. DAT Contribution Controls->Dissect_Mechanism Dissect_Mechanism->End

References

managing Rimcazole dihydrochloride instability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rimcazole dihydrochloride.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a carbazole derivative that functions as a sigma (σ) receptor antagonist, with a notable affinity for the σ1 and σ2 subtypes.[1][2][3] It also acts as a moderate affinity inhibitor of the dopamine transporter (DAT).[1][2][3] This dual action allows it to modulate dopaminergic neurotransmission and sigma receptor-mediated signaling pathways.[1][2][3]

2. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability of this compound. Recommendations vary slightly between suppliers, but the following provides a general guideline. For specific instructions, always refer to the manufacturer's certificate of analysis.

FormStorage TemperatureDurationSpecial Conditions
Solid Powder -20°CUp to 2 yearsKeep tightly sealed, protected from light and moisture.
+4°CShorter-termRefer to supplier data; -20°C is generally preferred for long-term stability.
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Aqueous Solution Prepare freshNot recommended for long-term storageSoluble up to 10 mM in water.

3. How should I prepare solutions of this compound?

  • For cell culture and in vitro assays: A common solvent is dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. For experiments, dilute the stock solution to the final working concentration in your aqueous buffer or cell culture medium. It is advisable to prepare working solutions fresh on the day of the experiment.

  • For in vivo studies: The choice of vehicle will depend on the route of administration and experimental model. Formulations may include saline, PBS, or solutions containing agents like Tween 80 or PEG300 to improve solubility and stability.

4. What are the known signaling pathways affected by this compound?

This compound's primary targets are sigma-1 receptors and the dopamine transporter.

  • Sigma-1 Receptor Pathway: The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[4][5] It modulates intracellular calcium (Ca2+) signaling through the IP3 receptor.[4][5] By acting as an antagonist, Rimcazole can interfere with these processes. The sigma-1 receptor is also known to modulate several downstream signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF)-TrkB pathway and the ERK pathway.[6]

  • Dopamine Transporter (DAT) Interaction: Rimcazole binds to the dopamine transporter, inhibiting the reuptake of dopamine from the synaptic cleft. This leads to an increase in extracellular dopamine levels. Studies suggest that Rimcazole and its analogs bind to a closed conformation of the dopamine transporter.[7][8]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results over time.

  • Possible Cause: Degradation of this compound in stock or working solutions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture.

    • Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh stock solutions from the solid powder, especially for long-term or sensitive experiments. Always prepare fresh working dilutions for each experiment.

    • Perform a Stability Check: If you suspect degradation, you can perform a simple bioassay or analytical check (e.g., HPLC) to compare the activity of a fresh versus an old solution.

    • Consider pH of Solutions: The stability of compounds can be pH-dependent. Ensure the pH of your experimental buffers is consistent and appropriate.

Issue 2: Poor solubility or precipitation of the compound in aqueous media.

  • Possible Cause: Exceeding the solubility limit of this compound in the final working solution.

  • Troubleshooting Steps:

    • Check Final DMSO Concentration: When diluting a DMSO stock solution into an aqueous buffer, ensure the final percentage of DMSO is low enough to be tolerated by your experimental system (typically <0.5%) and does not cause precipitation.

    • Use a Different Solvent System: For in vivo studies, consider using a vehicle with co-solvents or surfactants to improve solubility.

    • Sonication: Gentle sonication can help to dissolve the compound, but be cautious as excessive heat can promote degradation.

    • Prepare Dilutions Serially: Instead of a single large dilution, perform serial dilutions to ensure the compound is fully dissolved at each step.

Issue 3: Observed effects are not consistent with the expected mechanism of action.

  • Possible Cause: Off-target effects or complex interactions within the experimental system.

  • Troubleshooting Steps:

    • Titrate the Concentration: Use a range of concentrations to establish a dose-response curve. High concentrations are more likely to produce off-target effects.

    • Use Appropriate Controls: Include vehicle-only controls to account for any effects of the solvent.

    • Consider Receptor Selectivity: Rimcazole is not entirely selective for sigma-1 receptors and also binds to sigma-2 receptors and the dopamine transporter.[1] The observed effects may be a composite of its actions at these different targets.

    • Consult the Literature: Review publications that have used Rimcazole in similar experimental models to compare your findings and protocols.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the required amount of this compound powder (Molecular Weight: 394.39 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh out 3.94 mg.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the powder.

  • Dissolve: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.

Protocol 2: Forced Degradation Study (General Protocol)

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H2O2). Incubate at room temperature, protected from light.

  • Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be kept in the dark.

  • Thermal Degradation: Expose the solid powder and a solution of the compound to elevated temperatures (e.g., 60-80°C) for a defined period.

  • Analysis: Analyze the stressed samples and a non-stressed control sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, to identify and quantify any degradation products.

Visualizations

Rimcazole_Signaling_Pathway cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Effects Rimcazole Rimcazole dihydrochloride Sigma1R Sigma-1 Receptor (Antagonist) Rimcazole->Sigma1R Binds to DAT Dopamine Transporter (Inhibitor) Rimcazole->DAT Binds to Ca_Signaling Modulation of Ca2+ Signaling Sigma1R->Ca_Signaling Regulates BDNF_TrkB Altered BDNF-TrkB Pathway Sigma1R->BDNF_TrkB Modulates ERK_Pathway Altered ERK Pathway Sigma1R->ERK_Pathway Modulates Dopamine_Uptake Inhibition of Dopamine Reuptake DAT->Dopamine_Uptake Mediates Experimental_Workflow start Start Experiment prep_solution Prepare Fresh Rimcazole Solution from Stock start->prep_solution add_to_system Add to Experimental System (e.g., cell culture, in vivo) prep_solution->add_to_system incubation Incubation / Dosing add_to_system->incubation data_collection Data Collection and Analysis incubation->data_collection end End data_collection->end

References

Technical Support Center: Rimcazole Dihydrochloride Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rimcazole dihydrochloride binding assays. Inconsistent results in these assays can be a significant challenge, and this resource aims to provide clear, actionable guidance to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary binding targets of this compound?

This compound is known to be a non-selective ligand, primarily interacting with sigma-1 (σ₁) and sigma-2 (σ₂) receptors, as well as the dopamine transporter (DAT).[1][2][3] Its activity as a sigma receptor antagonist is a key feature of its pharmacological profile.[2]

Q2: Why do I see variability in the reported binding affinity (Kᵢ, IC₅₀) of Rimcazole in the literature?

The reported binding affinities for Rimcazole can vary between studies due to a range of factors, including:

  • Experimental Conditions: Differences in buffer composition, pH, temperature, and incubation times can all influence binding kinetics and equilibrium.

  • Radioligand Choice: The specific radioligand used to label the target receptor can affect the determined affinity of the competing ligand, Rimcazole.

  • Tissue/Cell Preparation: The source of the receptor preparation (e.g., brain region, cell line) and the method of membrane preparation can contribute to variability.

  • Assay Type: Different assay formats (e.g., filtration vs. scintillation proximity assay) can yield different results.

  • Data Analysis Methods: The model used for curve fitting and the method for determining non-specific binding can impact the final calculated affinity values.

Q3: Can Rimcazole's interaction with multiple targets affect my results?

Yes, the non-selective nature of Rimcazole is a critical consideration. When working with tissues or cells that express multiple targets (e.g., both sigma receptors and DAT), the observed binding will be a composite of its interaction with all present targets. To isolate the binding to a specific receptor, it is often necessary to use selective antagonists to block the other potential binding sites.

Data Presentation: Reported Binding Affinities of this compound

The following table summarizes the reported binding affinities (Kᵢ or IC₅₀ in nM) of Rimcazole for its primary targets from various studies to highlight the degree of inconsistency.

Target ReceptorReported Kᵢ/IC₅₀ (nM)Reference
Sigma-1 (σ₁) Receptor
2380[4]
97 - >6000 (analogs)[1]
Sigma-2 (σ₂) Receptor
1162[4]
145 - 1990 (analogs)[1]
Dopamine Transporter (DAT)
224[1]
813 (unsubstituted analog)[1]
61 (N-phenylpropyl analog)[1]

Troubleshooting Guide for Inconsistent Results

This guide addresses common issues encountered during this compound binding assays in a question-and-answer format.

Issue 1: High background or non-specific binding.

  • Q: My non-specific binding is very high, making it difficult to determine a specific signal. What can I do?

    • A1: Optimize Blocking Agents: Ensure you are using an appropriate concentration of a structurally different unlabeled ligand to define non-specific binding. For sigma-2 receptor assays, (+)-pentazocine is often used to mask sigma-1 sites when using a non-selective radioligand like [³H]DTG.[4]

    • A2: Reduce Radioligand Concentration: High concentrations of the radioligand can lead to increased binding to non-receptor sites. Try reducing the radioligand concentration, ideally to a level at or below its Kₔ value.

    • A3: Modify Wash Steps: Increase the number or duration of wash steps to more effectively remove unbound radioligand. Using ice-cold wash buffer can also help to reduce dissociation of the radioligand from the receptor during washing.

    • A4: Filter Pre-soaking: Pre-soaking the filter plates in a solution like 0.3% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[5]

Issue 2: Low specific binding signal.

  • Q: I am not getting a strong enough signal for specific binding. How can I improve this?

    • A1: Check Receptor Preparation: Ensure that your membrane preparation has a sufficient concentration of the target receptor. You may need to increase the amount of protein per well.

    • A2: Verify Radioligand Quality: Radioligands can degrade over time. Check the age and storage conditions of your radioligand and consider purchasing a new batch if it is old.

    • A3: Optimize Incubation Time: Ensure that the binding reaction has reached equilibrium. You can determine the optimal incubation time by performing a time-course experiment.

    • A4: Use a Higher Specific Activity Radioligand: A radioligand with a higher specific activity will provide a stronger signal per bound molecule.[6]

Issue 3: Poor reproducibility between experiments.

  • Q: My Kᵢ values for Rimcazole are inconsistent from one experiment to the next. What are the likely causes?

    • A1: Standardize Protocols: Ensure that all experimental parameters, including buffer composition, pH, temperature, incubation time, and wash conditions, are kept consistent between experiments.

    • A2: Consistent Reagent Preparation: Prepare large batches of buffers and ligand solutions to minimize variability between experiments. Aliquot and store them appropriately.

    • A3: Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of concentrated ligands, can introduce significant error. Calibrate your pipettes regularly and use appropriate techniques.

    • A4: Cell/Tissue Viability and Passage Number: If using whole cells, ensure that they are healthy and within a consistent passage number range, as receptor expression levels can change over time in culture.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 (σ₁) Receptors

This protocol is a general guideline for a competitive binding assay using --INVALID-LINK---pentazocine as the radioligand and this compound as the competitor.

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing σ₁ receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (50 mM Tris-HCl, pH 7.4)

    • A range of concentrations of this compound (the competitor).

    • A fixed concentration of --INVALID-LINK---pentazocine (typically at or near its Kₔ).

    • Membrane preparation (e.g., 100-200 µg of protein).

  • Non-specific Binding: To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of an unlabeled σ₁ ligand (e.g., 10 µM haloperidol) instead of Rimcazole.[4]

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.5% PEI) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the Rimcazole concentration and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]

Protocol 2: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is a general guideline for a competitive binding assay using [³H]WIN 35,428 as the radioligand and this compound as the competitor.

  • Synaptosome Preparation: Prepare synaptosomes from a dopamine-rich brain region (e.g., striatum) by homogenization and differential centrifugation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • A range of concentrations of this compound.

    • A fixed concentration of [³H]WIN 35,428.

    • Synaptosomal preparation.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Incubation: Incubate the plate at 4°C for 2 hours.

  • Filtration and Counting: Follow the same filtration and scintillation counting steps as described in Protocol 1.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the IC₅₀ and Kᵢ of Rimcazole for DAT.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis prep_mem Membrane/Synaptosome Preparation add_components Add Components to Plate: - Buffer - Rimcazole (competitor) - Radioligand - Membranes prep_mem->add_components prep_reagents Reagent Preparation (Buffer, Ligands) prep_reagents->add_components incubate Incubation (e.g., 90 min at 37°C) add_components->incubate filtration Filtration & Washing incubate->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis signaling_pathways cluster_sigma Sigma Receptor Signaling cluster_dat Dopamine Transporter Signaling rimcazole_sigma Rimcazole (Antagonist) sigma_receptor Sigma (σ₁, σ₂) Receptor rimcazole_sigma->sigma_receptor binds rimcazole_dat Rimcazole g_protein G-protein Modulation sigma_receptor->g_protein modulates downstream_sigma Modulation of Ion Channels & Kinases g_protein->downstream_sigma leads to dat Dopamine Transporter (DAT) rimcazole_dat->dat inhibits dopamine_reuptake Dopamine Reuptake dat->dopamine_reuptake mediates synaptic_dopamine ↑ Synaptic Dopamine dopamine_reuptake->synaptic_dopamine decreased reuptake leads to

References

Technical Support Center: Interpreting Anomalous Dose-Response Curves with Rimcazole Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Rimcazole dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and investigate unexpected or anomalous dose-response curves in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a "U-shaped" or biphasic dose-response curve with this compound in our cell-based assay. At low concentrations, we see an effect, which then diminishes at mid-range concentrations, and reappears or intensifies at high concentrations. Is this expected?

Anomalous, or non-monotonic dose-response curves (NMDRCs), such as U-shaped or inverted U-shaped curves, are a known phenomenon in pharmacology and toxicology.[1][2] While not definitively documented for Rimcazole, its complex pharmacology, targeting both sigma (σ) receptors and the dopamine transporter (DAT), presents plausible mechanisms for such observations.[3][4][5] This is not necessarily an experimental artifact, but it warrants further investigation.

Q2: What are the potential pharmacological reasons for an anomalous dose-response curve with this compound?

Several hypotheses, based on Rimcazole's known targets, could explain an NMDRC:

  • Differential Receptor Affinity and Function: Rimcazole is an antagonist at both σ1 and σ2 receptors, with different affinities (IC50 values of 1480 nM for σ1 and 386 nM for σ2).[4][5] It also inhibits the dopamine transporter (IC50 = 57.6 nM).[4][5] These different targets may mediate opposing cellular effects. For example, a low-dose effect could be driven by high-affinity binding to DAT, while a high-dose effect might be dominated by lower-affinity antagonism of sigma receptors.

  • Receptor Subtype-Specific Signaling: The σ1 and σ2 receptors, although both antagonized by Rimcazole, may be coupled to different downstream signaling pathways that have opposing effects on your measured endpoint (e.g., cell proliferation vs. apoptosis).

  • Off-Target Effects at High Concentrations: At very high concentrations, Rimcazole may engage with other, lower-affinity molecular targets, leading to a different cellular response than that observed at lower, more specific concentrations.

  • Hormesis: This phenomenon describes a biphasic response where a low dose of a substance is stimulatory or beneficial, while a high dose is inhibitory or toxic.[6][7][8]

Q3: Could our experimental setup be causing the anomalous curve?

Yes, several experimental factors can contribute to non-monotonic dose-responses. Consider the following:

  • Cell Density and Confluency: The physiological state of your cells can influence their response to a compound. Ensure consistent cell seeding density and confluency across all experiments.

  • Incubation Time: The duration of exposure to Rimcazole can be critical. A short incubation might reveal immediate effects, while a longer incubation could allow for compensatory mechanisms or cytotoxicity to emerge.

  • Compound Stability: Ensure that this compound is stable in your culture medium for the duration of the experiment. Degradation could lead to a decrease in the effective concentration over time.

  • Data Normalization: Improper normalization of your data can create artificial non-monotonic patterns. Review your normalization procedures carefully.

Troubleshooting Guides

If you are observing an anomalous dose-response curve with this compound, the following troubleshooting steps and experimental protocols can help you to investigate and understand the underlying mechanism.

Guide 1: Verifying the Anomalous Dose-Response Curve

The first step is to confirm that the observed NMDRC is a reproducible phenomenon and not an artifact of a single experiment.

Experimental Protocol: Dose-Response Curve Replication

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder (purity ≥98%).[5]

    • Dissolve in an appropriate solvent (e.g., water, soluble to 10 mM) to create a high-concentration stock solution.[5]

    • Store the stock solution at -20°C for up to 1 month or -80°C for up to 6 months, protected from light and moisture.[3]

  • Cell Culture and Seeding:

    • Culture your chosen cell line under standard conditions.

    • Seed cells in microplates at a consistent density that ensures they are in the exponential growth phase for the duration of the experiment.

  • Dose-Response Treatment:

    • Prepare a wide range of serial dilutions of this compound from your stock solution. It is crucial to include more data points around the "trough" and "peak" of your anomalous curve.

    • Include a vehicle-only control.

    • Treat the cells and incubate for the desired time period.

  • Endpoint Measurement:

    • Measure your endpoint of interest (e.g., cell viability using MTT or CellTiter-Glo, gene expression via qPCR, protein levels via Western blot).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the response as a function of the logarithm of the Rimcazole concentration.

    • Repeat the experiment at least three independent times to confirm the shape of the dose-response curve.

Data Presentation: Example of Replicated Dose-Response Data

Concentration (µM)Experiment 1 (% Response)Experiment 2 (% Response)Experiment 3 (% Response)Mean (% Response)Std. Deviation
0 (Vehicle)1001001001000
0.0185888686.31.5
0.170726870.02.0
180837980.72.1
1065686365.32.5
5040454242.32.5
Guide 2: Investigating the Role of Sigma Receptors and Dopamine Transporter

This guide will help you to dissect the contribution of Rimcazole's different molecular targets to the observed dose-response.

Experimental Protocol: Target Deconvolution using Selective Ligands

  • Cell Line Selection: Use a cell line that is known to express σ1, σ2, and DAT, or a cell line where you have characterized the expression of these targets.

  • Experimental Design:

    • Rimcazole Alone: Perform a full dose-response curve with Rimcazole as previously described.

    • Co-treatment with a Selective DAT Inhibitor: Pre-treat cells with a fixed, high concentration of a highly selective DAT inhibitor (e.g., GBR-12909) to block the dopamine transporter. Then, perform a Rimcazole dose-response curve. If the anomalous curve shape is altered or disappears, it suggests DAT involvement.

    • Co-treatment with a Selective Sigma Receptor Ligand: Pre-treat cells with a selective σ1 or σ2 receptor agonist or antagonist. Then, perform a Rimcazole dose-response curve. This can help to isolate the contribution of each sigma receptor subtype.

  • Data Analysis: Compare the shape of the Rimcazole dose-response curve in the presence and absence of the selective ligands.

Data Presentation: Hypothetical Target Deconvolution Results

Rimcazole Conc. (µM)Rimcazole Alone (% Response)+ DAT Inhibitor (% Response)+ σ1 Antagonist (% Response)
0.01859884
0.1709569
1808581
10656050
50403825

In this hypothetical example, blocking DAT largely ablates the low-dose effect, suggesting it is DAT-mediated. Adding a σ1 antagonist enhances the high-dose effect, suggesting σ1 antagonism by Rimcazole may have a protective effect that is unmasked when the receptor is further blocked.

Visualization of Concepts

Signaling Pathways

G cluster_0 Low [Rimcazole] cluster_1 High [Rimcazole] DAT DAT Effect_A Effect_A DAT->Effect_A Inhibition Cellular_Response Cellular_Response Effect_A->Cellular_Response Contributes to Sigma_1_R Sigma_1_R Effect_B Effect_B Sigma_1_R->Effect_B Antagonism Sigma_2_R Sigma_2_R Effect_C Effect_C Sigma_2_R->Effect_C Antagonism Effect_B->Cellular_Response Contributes to Effect_C->Cellular_Response Contributes to

Caption: Hypothetical signaling pathways for this compound.

Experimental Workflow

G Start Start Observe_Anomalous_Curve Observe Anomalous Dose-Response Curve Start->Observe_Anomalous_Curve Verify_Reproducibility Verify Reproducibility (Guide 1) Observe_Anomalous_Curve->Verify_Reproducibility Hypothesize_Mechanism Hypothesize Mechanism (e.g., Multi-target effect) Verify_Reproducibility->Hypothesize_Mechanism Target_Deconvolution Target Deconvolution Experiment (Guide 2) Hypothesize_Mechanism->Target_Deconvolution Analyze_Results Analyze and Interpret Modified Curves Target_Deconvolution->Analyze_Results Conclusion Conclusion Analyze_Results->Conclusion G cluster_causes Potential Causes cluster_pharm Pharmacological Factors cluster_exp Experimental Factors Anomalous_Curve Anomalous Dose-Response Curve Observed Pharmacological Pharmacological Complexity Anomalous_Curve->Pharmacological Experimental Experimental Variables Anomalous_Curve->Experimental Multi_Target Multi-Target Engagement (Sigma-R, DAT) Pharmacological->Multi_Target Receptor_Subtypes Receptor Subtype Differential Effects Pharmacological->Receptor_Subtypes Off_Target High-Dose Off-Target Effects Pharmacological->Off_Target Cell_State Cell State (Density, Growth Phase) Experimental->Cell_State Incubation Incubation Time Experimental->Incubation Compound_Stability Compound Stability Experimental->Compound_Stability

References

Technical Support Center: Minimizing Rimcazole Dihydrochloride Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of Rimcazole dihydrochloride in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a sigma (σ) receptor antagonist, with a higher affinity for the σ2 subtype compared to the σ1 subtype.[1] It also exhibits moderate affinity for the dopamine transporter, leading to the inhibition of dopamine uptake.[2][3]

Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures treated with this compound?

High concentrations of this compound can induce cytotoxicity. Studies on cancer cell lines have shown that cytotoxic effects are often observed in the micromolar range (e.g., 20-100 μM). This toxicity can be attributed to the high occupancy of σ2 receptors, which can trigger apoptotic pathways. Primary cells can be more sensitive to chemical insults than immortalized cell lines, so it is crucial to determine the optimal concentration for your specific cell type.

Q3: What are the known off-target effects of this compound that could contribute to toxicity?

Besides its primary targets (sigma receptors and the dopamine transporter), Rimcazole's off-target effects are not extensively documented in the context of primary cell toxicity. However, its interaction with the dopamine transporter could be a confounding factor in neuronal cultures.[2][3] Some sigma-2 receptor ligands have been shown to induce cellular stress responses, including the production of reactive oxygen species (ROS) and disruption of calcium homeostasis, which may contribute to off-target toxicity.[1][4][5]

Q4: Is there a difference in this compound's toxicity between cancerous cell lines and primary cells?

Yes, there can be a significant difference. For instance, one study reported that while Rimcazole induced the accumulation of HIF-1α protein in cancer cells, this effect was not observed in normal human dermal fibroblasts, suggesting a degree of tumor-selective action.[2] Primary cells often have different metabolic and signaling profiles compared to cancer cell lines, which can alter their sensitivity to drug compounds.[6]

Troubleshooting Guide

Issue 1: Excessive Cell Death Observed at Expected Therapeutic Concentrations
Potential Cause Troubleshooting Step
Concentration too high for the specific primary cell type. Perform a dose-response experiment to determine the IC50 value for your primary cells. Start with a wide range of concentrations (e.g., nanomolar to high micromolar) to identify the optimal, non-toxic working concentration.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Sub-optimal cell culture conditions. Ensure your primary cells are healthy and growing in optimal conditions before drug treatment. Use appropriate media, supplements, and matrix coatings as required for your specific cell type.[7]
Oxidative stress. Co-treat cells with an antioxidant like N-acetyl-L-cysteine (NAC) or Trolox™.[3][8] This can help mitigate toxicity induced by reactive oxygen species (ROS).
Issue 2: High Variability in Cytotoxicity Results Between Experiments
Potential Cause Troubleshooting Step
Inconsistent cell health or density at the time of treatment. Standardize your cell seeding density and allow cells to adhere and stabilize for a consistent period before adding this compound. Always perform a pre-treatment health check (e.g., microscopy).
Inaccurate drug concentration. Prepare fresh stock solutions of this compound and perform accurate serial dilutions for each experiment. Verify the final concentration in the culture medium.
Assay-related variability. Ensure your cytotoxicity assay (e.g., MTT, LDH) is optimized for your primary cell type and that you are working within the linear range of the assay.[9]
Serum effects. If using serum-supplemented media, be aware that serum components can interact with the drug and affect its activity. Consider transitioning to a serum-free medium or using a defined, reduced-serum formulation to improve consistency.[7][10]

Quantitative Data Summary

The following table summarizes available quantitative data for this compound. Note the limited availability of data for primary cell cultures.

Cell Type Parameter Value Reference
Rat Glioma (C6 cells)IC50 (inhibition of ¹¹C-SA4503 binding)0.36 µM
Rat Glioma (C6 cells)EC50 (reduction in cell number after 24h)31 µM
HCT-116p53+/+ (cancer cell line)Effective Concentration (decreases cell number)1-50 µM (24-48h)[2]

Researchers should perform their own dose-response studies to determine the optimal concentration for their specific primary cell culture model.

Experimental Protocols

MTT Assay for Cell Viability in Primary Neuronal Cultures

This protocol is adapted for assessing the viability of primary neurons treated with this compound.[3][9][11]

Materials:

  • Primary neuronal cell culture

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Serum-free culture medium

  • MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in dH2O)

  • 96-well microplate

  • Plate reader (570 nm or 590 nm)

Procedure:

  • Plate primary neurons at an optimal density in a 96-well plate and culture for the desired period to allow for differentiation and network formation.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired exposure time (e.g., 24-48 hours).

  • Following treatment, remove the culture medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3-4 hours, or until a purple precipitate is visible.

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 590 nm within 1 hour.

LDH Cytotoxicity Assay for Primary Hepatocytes

This protocol measures the release of lactate dehydrogenase (LDH) from damaged primary hepatocytes.[12][13][14][15]

Materials:

  • Primary hepatocyte culture

  • This compound

  • LDH cytotoxicity assay kit (commercial kits are recommended)

  • 96-well microplate

  • Plate reader (490 nm and 680 nm)

Procedure:

  • Seed primary hepatocytes in a 96-well plate and allow them to form a monolayer.

  • Treat cells with this compound at various concentrations, including appropriate controls (vehicle control, spontaneous LDH release, and maximum LDH release).

  • Incubate for the desired treatment duration.

  • Centrifuge the plate at 250 x g for 3 minutes to pellet any detached cells.[14]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm and 680 nm (for background correction).

Annexin V/PI Staining for Apoptosis in Primary Endothelial Cells

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17][18]

Materials:

  • Primary endothelial cell culture

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Culture primary endothelial cells and treat with this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[18]

  • Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Add 200 µL of 1X Binding Buffer.

  • Add 5 µL of Propidium Iodide (PI) staining solution.

  • Analyze the cells by flow cytometry immediately. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Visualizations

Signaling Pathways and Experimental Workflows

Rimcazole_Toxicity_Pathway Rimcazole Rimcazole dihydrochloride Sigma2R Sigma-2 Receptor Rimcazole->Sigma2R Antagonism Ca_Homeostasis Disruption of Ca2+ Homeostasis Sigma2R->Ca_Homeostasis ROS Increased ROS Production Sigma2R->ROS Mitochondria Mitochondrial Stress Ca_Homeostasis->Mitochondria ROS->Mitochondria Caspase_Dep Caspase-Dependent Pathway Mitochondria->Caspase_Dep Caspase_Indep Caspase-Independent Pathway Mitochondria->Caspase_Indep Apoptosis Apoptosis Caspase_Dep->Apoptosis Caspase_Indep->Apoptosis

Caption: Putative signaling pathway for Rimcazole-induced toxicity.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_mitigation Toxicity Mitigation Strategies Culture Primary Cell Culture Treatment Rimcazole Treatment (Dose-Response) Culture->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH AnnexinV Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV Antioxidants Co-treatment with Antioxidants Treatment->Antioxidants GrowthFactors Supplement with Growth Factors Treatment->GrowthFactors SerumFree Use Serum-Free Media Treatment->SerumFree

Caption: General workflow for assessing and mitigating Rimcazole toxicity.

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Conc Is concentration optimized? Start->Check_Conc Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_Controls Are controls (vehicle) clean? Check_Conc->Check_Controls Yes Check_Solvent Check Solvent Concentration Check_Controls->Check_Solvent No Check_Culture Are culture conditions optimal? Check_Controls->Check_Culture Yes Optimize_Culture Optimize Media & Supplements Check_Culture->Optimize_Culture No Consider_Mitigation Consider Mitigation Strategies Check_Culture->Consider_Mitigation Yes

References

Validation & Comparative

Rimcazole Dihydrochloride vs. Haloperidol: A Comparative Guide for Sigma Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of rimcazole dihydrochloride and haloperidol as sigma receptor antagonists. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface. They are implicated in a variety of cellular functions and are targets for therapeutic intervention in neurological disorders and cancer. Both rimcazole and haloperidol have been characterized as antagonists at sigma receptors, yet they exhibit distinct pharmacological profiles, particularly concerning their off-target activities.[1] Haloperidol, a classical antipsychotic medication, is a potent dopamine D2 receptor antagonist, an activity intrinsically linked to its therapeutic effects and side-effect profile.[2] In contrast, rimcazole, initially investigated as a potential antipsychotic, shows a higher affinity for the dopamine transporter (DAT).[3][4] This guide will dissect these differences through a comparative analysis of their binding affinities, selectivity, and the experimental protocols used for their characterization.

Data Presentation: Quantitative Comparison of Binding Affinities

The following tables summarize the binding affinities (IC₅₀/Kᵢ values) of this compound and haloperidol for sigma-1, sigma-2, and their primary off-target sites. It is important to note that the data for rimcazole and haloperidol are compiled from different studies; therefore, a direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Sigma-1 Receptor Binding Affinity

CompoundIC₅₀/Kᵢ (nM)Reference
This compound1480 (IC₅₀)[3]
Haloperidol0.33 - 6.5 (Kᵢ)[2]

Table 2: Sigma-2 Receptor Binding Affinity

CompoundIC₅₀/Kᵢ (nM)Reference
This compound386 (IC₅₀)[3]
Haloperidol8.2 - 125 (Kᵢ)[2]

Table 3: Off-Target Binding Affinity

| Compound | Target | IC₅₀/Kᵢ (nM) | Reference | | :--- | :--- | :--- | | this compound | Dopamine Transporter (DAT) | 57.6 (IC₅₀) |[3] | | Haloperidol | Dopamine D2 Receptor | 1 - 5 (Kᵢ) |[2] |

Experimental Protocols

The characterization of rimcazole and haloperidol as sigma receptor antagonists relies on well-established in vitro radioligand binding assays.

Sigma-1 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand, typically [³H]-(+)-pentazocine.

Materials:

  • Radioligand: [³H]-(+)-pentazocine

  • Membrane Preparation: Guinea pig brain membranes or cell lines expressing the sigma-1 receptor.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled sigma-1 ligand (e.g., unlabeled (+)-pentazocine or haloperidol).

  • Test Compounds: this compound and haloperidol at various concentrations.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubate the membrane preparation with the test compound and [³H]-(+)-pentazocine in the assay buffer.

  • Allow the binding to reach equilibrium (typically 90-120 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Sigma-2 Receptor Radioligand Binding Assay

This assay is similar to the sigma-1 assay but uses a different radioligand and often includes a masking agent to block binding to sigma-1 receptors.

Materials:

  • Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG).

  • Membrane Preparation: Rat liver membranes or cell lines expressing the sigma-2 receptor.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

  • Masking Agent: A selective sigma-1 ligand (e.g., (+)-pentazocine) to prevent [³H]-DTG from binding to sigma-1 receptors.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled sigma ligand (e.g., unlabeled DTG or haloperidol).

  • Test Compounds: this compound and haloperidol at various concentrations.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Pre-incubate the membrane preparation with the masking agent.

  • Add the test compound and [³H]-DTG and incubate to allow binding to reach equilibrium (typically 120 minutes at room temperature).

  • Terminate the reaction by rapid filtration and wash the filters.

  • Measure the radioactivity.

  • Calculate IC₅₀ and Kᵢ values as described for the sigma-1 receptor assay.

Mandatory Visualizations

Experimental Workflow for Sigma Receptor Binding Assay

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation to Equilibrium Membrane->Incubation Radioligand Radioligand ([³H]-(+)-pentazocine or [³H]-DTG) Radioligand->Incubation Test_Compound Test Compound (Rimcazole or Haloperidol) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC₅₀ and Kᵢ Determination Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway of Sigma Receptor Antagonism

signaling_pathway cluster_ligands Ligands cluster_receptor Sigma Receptor cluster_downstream Downstream Effects Rimcazole Rimcazole Sigma_Receptor σ Receptor Rimcazole->Sigma_Receptor Antagonist Haloperidol Haloperidol Haloperidol->Sigma_Receptor Antagonist Signaling Modulation of Ion Channels Sigma_Receptor->Signaling Blocks agonist effect Cellular_Processes Regulation of Cellular Processes Signaling->Cellular_Processes compound_selectivity cluster_rimcazole Rimcazole cluster_haloperidol Haloperidol Rimcazole_Sigma σ Receptor Antagonist Rimcazole_DAT DAT Ligand Haloperidol_Sigma σ Receptor Antagonist Haloperidol_D2 D2 Receptor Antagonist

References

A Comparative Analysis of Rimcazole Dihydrochloride and Siramesine in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical cancer research, the exploration of novel therapeutic agents that exploit unique cellular pathways is paramount. Among these, compounds targeting sigma receptors have emerged as a promising avenue. This guide provides a detailed comparison of two such agents, Rimcazole dihydrochloride and Siramesine, for researchers, scientists, and drug development professionals. Both molecules have demonstrated anticancer properties, yet they exhibit distinct mechanisms of action and efficacy profiles across various cancer types.

At a Glance: Key Differences

FeatureThis compoundSiramesine
Primary Target Sigma-1 (σ1) and Sigma-2 (σ2) receptor antagonistSelective Sigma-2 (σ2) receptor agonist
Mechanism of Action Induces apoptosis, potentially through NF-κB dependent pathways in some cancers.[1]Induces caspase-independent cell death through lysosomal membrane permeabilization, oxidative stress, and inhibition of the STAT3 signaling pathway.[2][3][4][5]
Primary Mode of Cell Death Apoptosis[1]Lysosomal cell death, Apoptosis, Ferroptosis[4][5][6]

In Vitro Anticancer Activity: A Quantitative Comparison

The antiproliferative effects of this compound and Siramesine have been evaluated across a panel of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% lethal concentration (LC50) values obtained from a study utilizing the Sulforhodamine B (SRB) assay.[7] Lower values indicate higher potency.

GI50 (µM): 50% Growth Inhibition
Cancer TypeCell LineThis compound (GI50 in µM)Siramesine (GI50 in µM)
Breast Cancer MCF7>1004.6
MDA-MB-23120.34.1
Colon Cancer HCT-11613.43.9
HT2918.54.2
Melanoma MALME-3M8.94.5
SK-MEL-59.14.8
Pancreatic Cancer AsPC-111.23.2
MiaPaCa-212.53.5

Data extracted from a study by S. Savvaris et al. (2021).[7]

TGI (µM): Total Growth Inhibition
Cancer TypeCell LineThis compound (TGI in µM)Siramesine (TGI in µM)
Breast Cancer MCF7>10016.2
MDA-MB-23155.114.8
Colon Cancer HCT-11640.214.1
HT2951.815.3
Melanoma MALME-3M30.116.5
SK-MEL-531.617.2
Pancreatic Cancer AsPC-135.811.9
MiaPaCa-238.912.8

Data extracted from a study by S. Savvaris et al. (2021).[7]

LC50 (µM): 50% Lethal Concentration
Cancer TypeCell LineThis compound (LC50 in µM)Siramesine (LC50 in µM)
Breast Cancer MCF7>10058.3
MDA-MB-231>10053.1
Colon Cancer HCT-11689.750.9
HT29>10055.4
Melanoma MALME-3M75.460.1
SK-MEL-578.262.3
Pancreatic Cancer AsPC-181.543.7
MiaPaCa-285.346.8

Data extracted from a study by S. Savvaris et al. (2021).[7]

Mechanisms of Action and Signaling Pathways

This compound: A Sigma Receptor Antagonist

Rimcazole acts as an antagonist at both σ1 and σ2 receptors.[8] Its anticancer activity is proposed to be mediated, in part, through the induction of apoptosis. In some hematological malignancies, the cytotoxic effects of Rimcazole have been linked to an NF-κB-dependent pathway.[1]

Rimcazole_Pathway Rimcazole Rimcazole dihydrochloride Sigma_Receptors Sigma-1 & Sigma-2 Receptors Rimcazole->Sigma_Receptors antagonizes NFkB_Pathway NF-κB Pathway Sigma_Receptors->NFkB_Pathway modulates Apoptosis Apoptosis NFkB_Pathway->Apoptosis induces

Rimcazole's Proposed Mechanism of Action.
Siramesine: A Selective Sigma-2 Agonist Inducing Lysosomal Cell Death

Siramesine demonstrates high selectivity as a σ2 receptor agonist.[1] Its primary mechanism of inducing cancer cell death is through lysosomal membrane permeabilization (LMP).[2][4][5] This leads to the release of cathepsins into the cytosol, triggering a caspase-independent cell death cascade. Furthermore, Siramesine has been shown to induce oxidative stress and inhibit the STAT3 signaling pathway, which is often constitutively active in cancer and contributes to chemoresistance.[2][3][9]

Siramesine_Pathway cluster_cell Cancer Cell Siramesine Siramesine Sigma2_Receptor Sigma-2 Receptor Siramesine->Sigma2_Receptor agonizes STAT3 STAT3 Siramesine->STAT3 inhibits phosphorylation Lysosome Lysosome Sigma2_Receptor->Lysosome destabilizes ROS Reactive Oxygen Species (ROS) Lysosome->ROS induces Cathepsins Cathepsins Lysosome->Cathepsins releases Mitochondria Mitochondria Mitochondria->ROS induces Cell_Death Cell Death STAT3->Cell_Death promotes survival (inhibited by Siramesine) pSTAT3 p-STAT3 (Active) ROS->Cell_Death Cathepsins->Cell_Death MGMT MGMT (Drug Resistance) pSTAT3->MGMT upregulates SRB_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Rimcazole or Siramesine Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Fix Fix with 10% TCA Incubate2->Fix Wash1 Wash with 1% Acetic Acid Fix->Wash1 Stain Stain with 0.4% SRB Wash1->Stain Wash2 Wash with 1% Acetic Acid Stain->Wash2 Solubilize Solubilize with 10mM Tris Wash2->Solubilize Read Read Absorbance at 510nm Solubilize->Read

References

A Comparative Guide for In Vivo Studies: Rimcazole Dihydrochloride vs. BD1063

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of sigma receptor modulation, the choice between different antagonists is a critical step in experimental design. This guide provides a comprehensive, data-driven comparison of two commonly used sigma receptor antagonists, Rimcazole dihydrochloride and BD1063, for in vivo studies. While both compounds are utilized to probe the function of sigma receptors, they exhibit distinct pharmacological profiles that influence their suitability for specific research applications.

Executive Summary

This compound is a non-selective sigma receptor antagonist with additional affinity for the dopamine transporter (DAT). Its broader pharmacological action can be advantageous for studying complex neuropsychiatric disorders where both sigma and dopamine systems are implicated. However, this lack of selectivity can also complicate the interpretation of results, making it challenging to attribute observed effects solely to sigma receptor antagonism.

BD1063 is a potent and selective sigma-1 receptor antagonist with significantly lower affinity for sigma-2 receptors and other neurotransmitter transporters. This selectivity makes it a more precise tool for investigating the specific roles of the sigma-1 receptor in various physiological and pathological processes. Its use is preferred when the experimental goal is to isolate the effects of sigma-1 receptor blockade.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and BD1063. It is important to note that direct comparative in vivo studies are limited, and the data presented here are compiled from various sources with different experimental conditions.

Table 1: Receptor Binding Affinity
CompoundTargetSpeciesKᵢ (nM)IC₅₀ (nM)Reference
This compound σ₁ ReceptorRat Brain-1480
σ₂ ReceptorRat Brain-386
Dopamine Transporter (DAT)Rat Striatum-57.6
BD1063 σ₁ ReceptorGuinea Pig Brain9 ± 1-
σ₂ ReceptorGuinea Pig Brain449-[1]
Dopamine Transporter (DAT)Rat>10,000-[2]
Table 2: In Vivo Efficacy in Animal Models
CompoundAnimal ModelSpeciesEndpointRoute of Admin.Effective Dose RangeED₅₀Reference
This compound Cocaine-induced convulsionsMouseReduction in seizure severityi.p.2.5 - 10 mg/kgNot Reported[3]
BD1063 Ethanol self-administrationRatReduction in ethanol intakes.c.3.3 - 11 mg/kgNot Reported[4][5]
Neuropathic pain (CCI model)RatAntinociceptive effecti.p.17.8 mg/kg (in combination)Not Reported[6]
Table 3: Pharmacokinetic Parameters

Directly comparable pharmacokinetic data for both compounds is limited in the public domain. The following represents available information.

CompoundSpeciesRoute of Admin.CₘₐₓTₘₐₓt₁/₂BioavailabilityReference
This compound Mousei.p.Not Reported30 min (time of brain removal)Not ReportedNot Reported[7]
BD1063 Data not available
Table 4: Acute Toxicity
CompoundSpeciesRoute of Admin.LD₅₀Safety NotesReference
This compound RatOral4500 mg/kgHarmful if swallowed.
BD1063 Data not available for the pure compound.[8]

Signaling Pathways

The distinct mechanisms of action of this compound and BD1063 can be visualized through their interaction with different signaling pathways.

sigma1_pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects BD1063 BD1063 Sigma1R Sigma-1 Receptor BD1063->Sigma1R Antagonist Rimcazole Rimcazole Rimcazole->Sigma1R Antagonist IonChannels Ion Channel Modulation (Ca²⁺, K⁺, Na⁺) Sigma1R->IonChannels NMDAR NMDA Receptor Modulation Sigma1R->NMDAR ER_Stress ER Stress Response Sigma1R->ER_Stress Cell_Survival Cell Survival Pathways ER_Stress->Cell_Survival

Figure 1: Simplified Sigma-1 Receptor Signaling Pathway.

Rimcazole's interaction with the dopamine transporter adds another layer to its mechanism of action.

dat_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Rimcazole Rimcazole Rimcazole->DAT Inhibitor Dopamine_Signal Increased Dopaminergic Signaling Rimcazole->Dopamine_Signal Leads to Dopamine_reuptake Dopamine Reuptake DAT->Dopamine_reuptake

Figure 2: Rimcazole's Inhibition of the Dopamine Transporter.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments cited in this guide.

Cocaine-Induced Convulsions in Mice

This protocol is adapted from studies investigating the anticonvulsant effects of sigma receptor antagonists.

experimental_workflow_convulsions cluster_acclimation Phase 1: Acclimation cluster_treatment Phase 2: Treatment cluster_challenge Phase 3: Cocaine Challenge cluster_observation Phase 4: Observation Acclimation Acclimate male Swiss Webster mice (20-25 g) for at least 3 days. Treatment Administer Rimcazole (e.g., 2.5, 5, 10 mg/kg, i.p.) or vehicle (saline). Acclimation->Treatment Challenge After 30 minutes, administer a convulsant dose of cocaine HCl (e.g., 80 mg/kg, i.p.). Treatment->Challenge Observation Observe mice for 30 minutes for the presence and severity of seizures (e.g., Straub tail, clonus, tonus). Challenge->Observation

Figure 3: Experimental Workflow for Cocaine-Induced Convulsions.

Materials:

  • Male Swiss Webster mice (20-25 g)

  • This compound

  • Cocaine hydrochloride

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

Procedure:

  • Acclimation: House mice in a controlled environment for at least 3 days prior to the experiment with ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound and cocaine hydrochloride in sterile saline to the desired concentrations.

  • Treatment: On the day of the experiment, weigh each mouse and administer the appropriate dose of Rimcazole or vehicle via i.p. injection.

  • Cocaine Challenge: 30 minutes after the initial injection, administer a convulsant dose of cocaine (e.g., 80 mg/kg, i.p.).

  • Observation: Immediately place the mouse in an individual observation chamber and record the latency to and severity of seizures for a period of 30 minutes. Seizure severity can be scored using a standardized scale.

Ethanol Self-Administration in Rats

This protocol is based on studies evaluating the effect of sigma-1 receptor antagonists on alcohol-seeking behavior.

experimental_workflow_ethanol cluster_training Phase 1: Operant Training cluster_baseline Phase 2: Baseline Establishment cluster_treatment Phase 3: Drug Administration cluster_testing Phase 4: Self-Administration Session Training Train Wistar rats to self-administer 10% ethanol solution in operant chambers (e.g., FR1 schedule). Baseline Establish a stable baseline of ethanol self-administration over several daily sessions. Training->Baseline Treatment Administer BD1063 (e.g., 3.3, 7, 11 mg/kg, s.c.) or vehicle 15 minutes before the session. Baseline->Treatment Testing Allow rats to self-administer ethanol for a set duration (e.g., 30 minutes). Record the number of lever presses. Treatment->Testing

Figure 4: Experimental Workflow for Ethanol Self-Administration.

Materials:

  • Male Wistar rats

  • Ethanol (10% w/v solution)

  • BD1063

  • Sterile saline (0.9% NaCl)

  • Operant conditioning chambers equipped with two levers

  • Syringes and needles for subcutaneous (s.c.) injection

Procedure:

  • Operant Training: Train rats to press a lever for a reward of 10% ethanol solution in daily sessions. An inactive lever should also be present, with presses on this lever having no consequence.

  • Baseline Establishment: Continue training until a stable baseline of ethanol intake is achieved over several consecutive days.

  • Drug Administration: On the test day, administer BD1063 or vehicle subcutaneously 15 minutes prior to the start of the self-administration session.

  • Self-Administration Session: Place the rat in the operant chamber and allow it to self-administer ethanol for a predetermined duration (e.g., 30 minutes). Record the number of active and inactive lever presses.

Conclusion and Recommendations

The choice between this compound and BD1063 for in vivo studies should be guided by the specific research question.

  • For studies aiming to elucidate the specific role of the sigma-1 receptor , the high selectivity of BD1063 makes it the superior choice. Its minimal off-target effects provide greater confidence that observed outcomes are a direct result of sigma-1 receptor antagonism.

  • For exploratory studies in complex disorders where multiple neurotransmitter systems may be involved , This compound could be a valuable tool. Its dual action on sigma receptors and the dopamine transporter may offer therapeutic potential that a more selective compound would miss. However, follow-up studies with more selective agents would be necessary to dissect the precise mechanisms of action.

Researchers should carefully consider the pharmacological profiles of these compounds and select the one that best aligns with their experimental objectives. The data and protocols provided in this guide aim to facilitate this decision-making process and contribute to the robust design of future in vivo studies in the field of sigma receptor research.

References

Comparative Efficacy of Rimcazole Dihydrochloride and its Analogs in Preclinical Cocaine Addiction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rimcazole dihydrochloride and its analogs, focusing on their efficacy in preclinical models of cocaine addiction. Rimcazole, a sigma receptor antagonist, and its derivatives have garnered interest due to their dual affinity for sigma receptors and the dopamine transporter (DAT), both of which are key targets in the pharmacology of cocaine.[1][2] This unique pharmacological profile presents a potential therapeutic avenue for cocaine use disorder. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of these compounds.

Data Presentation: Comparative Analysis of Rimcazole and Analogs

The following tables summarize the binding affinities and in vivo behavioral effects of Rimcazole and its principal analogs from various preclinical studies.

Table 1: Comparative Binding Affinities (Ki, nM)
CompoundDopamine Transporter (DAT)Sigma-1 (σ₁) ReceptorSigma-2 (σ₂) ReceptorReference
Rimcazole 1642.341.6[3]
SH 3-24 1810.9109[3]
SH 3-28 2894.628.5[3]

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Behavioral Effects in Cocaine Models
CompoundCocaine-Induced Locomotor ActivityCocaine Self-AdministrationReference
Rimcazole Dose-dependent decrease[4][5]Dose-dependent decrease[3][6][3][4][5][6]
SH 3-24 Dose-dependent decrease[4][5]Dose-dependent decrease[3][6][3][4][5][6]
SH 3-28 Dose-dependent decrease[4][5]Dose-dependent decrease[3][6][3][4][5][6]

Note: Specific ED₅₀ values for behavioral effects were not consistently available in the reviewed literature; however, all listed analogs demonstrated a dose-dependent attenuation of cocaine's effects.

Key Experimental Protocols

This section details the methodologies for the primary in vitro and in vivo assays cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity of Rimcazole and its analogs for the dopamine transporter and sigma receptors.

Protocol:

  • Membrane Preparation: Striatal tissue from male Sprague-Dawley rats is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.[7][8][9]

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, --INVALID-LINK---pentazocine for σ₁ receptors, or [³H]DTG for σ₂ receptors) and varying concentrations of the unlabeled competitor drug (Rimcazole or its analogs).[7][9]

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.[8][10]

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[11]

Cocaine-Induced Locomotor Activity

Objective: To assess the effect of Rimcazole analogs on the hyperlocomotor activity induced by cocaine.

Protocol:

  • Animals: Male Swiss Webster mice are used for these studies.[1][2]

  • Apparatus: Locomotor activity is monitored in automated activity chambers equipped with photobeam detectors.

  • Procedure: Mice are habituated to the activity chambers for a set period (e.g., 30 minutes). Following habituation, they are pretreated with either vehicle or a specific dose of a Rimcazole analog via intraperitoneal (i.p.) injection. After a predetermined pretreatment time (e.g., 15-30 minutes), the mice are challenged with an i.p. injection of cocaine (e.g., 10-20 mg/kg).[4]

  • Data Collection and Analysis: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-90 minutes) post-cocaine administration. The data are then analyzed to compare the locomotor response in the analog-pretreated groups to the vehicle-pretreated control group.

Cocaine Self-Administration

Objective: To evaluate the potential of Rimcazole analogs to reduce the reinforcing effects of cocaine.

Protocol:

  • Animals and Surgery: Male Sprague-Dawley rats are surgically implanted with intravenous catheters in the jugular vein.[12][13]

  • Apparatus: Standard operant conditioning chambers are equipped with two levers, a stimulus light, and an infusion pump connected to the rat's catheter.[14]

  • Training: Rats are trained to press a designated "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1 or FR5). The "inactive" lever has no programmed consequences. Training sessions are typically 2 hours per day for 10-14 days.[12][13][15]

  • Testing: Once a stable baseline of cocaine self-administration is established, the effects of pretreatment with Rimcazole or its analogs are assessed. Rats are pretreated with various doses of the test compound (i.p.) before the self-administration session.

  • Data Collection and Analysis: The number of infusions earned and the number of presses on both the active and inactive levers are recorded. The data are analyzed to determine if the Rimcazole analogs dose-dependently decrease cocaine intake without causing a general suppression of behavior (as indicated by inactive lever presses).[3]

Mandatory Visualizations

Signaling Pathways

G cluster_0 Presynaptic Dopamine Neuron cluster_1 Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA Dopamine DA->DAT Reuptake D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Activates D2R D2 Receptor D2R->AC Inhibits Sigma1R Sigma-1 Receptor (σ₁R) Sigma1R->D1R Modulates Sigma1R->D2R Modulates cAMP cAMP AC->cAMP Signaling Downstream Signaling (Reward, Locomotion) cAMP->Signaling Cocaine Cocaine Cocaine->DAT Blocks Cocaine->Sigma1R Binds Rimcazole Rimcazole Analog Rimcazole->DAT Binds Rimcazole->Sigma1R Antagonizes G cluster_0 Phase 1: Training cluster_1 Phase 2: Testing cluster_2 Phase 3: Data Analysis Surgery Catheter Implantation Recovery Recovery (5-7 days) Surgery->Recovery Training Cocaine Self-Administration Training (FR Schedule, 2hr/day, 10-14 days) Recovery->Training Pretreatment Pretreatment with Rimcazole Analog or Vehicle (i.p.) Training->Pretreatment Test_Session Cocaine Self-Administration Session (Measure lever presses & infusions) Pretreatment->Test_Session Analysis Compare drug vs. vehicle effects on cocaine intake Test_Session->Analysis

References

Rimcazole Dihydrochloride: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rimcazole dihydrochloride, a carbazole derivative, is recognized primarily for its antagonistic activity at sigma (σ) receptors. However, its pharmacological profile is not strictly selective, exhibiting notable cross-reactivity with other physiologically significant receptors. This guide provides a comparative analysis of Rimcazole's binding affinities across various receptor types, supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical research.

Receptor Binding Affinity Profile

The following table summarizes the in vitro binding affinities of this compound for a range of receptors, presented as IC50 or Ki values. Lower values indicate higher binding affinity.

Receptor TargetLigandTissue/Cell LineIC50 / Ki (nM)Reference
Sigma-1 (σ1) --INVALID-LINK---SKF 10,047Rat and Guinea Pig BrainIC50: 500[1]
Sigma-1 (σ1) Not SpecifiedNot SpecifiedIC50: 1480
Sigma-2 (σ2) Not SpecifiedNot SpecifiedIC50: 386
Dopamine Transporter (DAT) Not SpecifiedNot SpecifiedIC50: 57.6
Phencyclidine (PCP) Site --INVALID-LINK---SKF 10,047Rat and Guinea Pig BrainIC50: 43,000[1]
Opioid Receptors (μ, δ, κ, ε) Not SpecifiedNot SpecifiedWeak effects at 10,000 nM[1]
Muscarinic Receptors Not SpecifiedNot SpecifiedAffinity in the micromolar range
Serotonin Transporter (SERT) Not SpecifiedNot SpecifiedBinds, but quantitative data not available[2]

Analysis of Cross-Reactivity

This compound demonstrates the highest affinity for the dopamine transporter (DAT) , with an IC50 value of 57.6 nM. This is followed by its affinity for the sigma-2 (σ2) receptor (IC50: 386 nM) and the sigma-1 (σ1) receptor (IC50: 500 nM and 1480 nM from different sources).[1]

This binding profile highlights that while Rimcazole is a potent sigma receptor antagonist, its significant interaction with the dopamine transporter should be a critical consideration in experimental design and data interpretation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the primary signaling targets of Rimcazole and a general workflow for determining receptor binding affinity.

Rimcazole This compound DAT Dopamine Transporter (DAT) IC50: 57.6 nM Rimcazole->DAT High Affinity Sigma2 Sigma-2 Receptor (σ2) IC50: 386 nM Rimcazole->Sigma2 Moderate Affinity Sigma1 Sigma-1 Receptor (σ1) IC50: 500-1480 nM Rimcazole->Sigma1 Moderate Affinity PCP Phencyclidine (PCP) Site IC50: 43,000 nM Rimcazole->PCP Low Affinity Opioid Opioid Receptors (Weak affinity) Rimcazole->Opioid Very Low Affinity Muscarinic Muscarinic Receptors (Micromolar affinity) Rimcazole->Muscarinic Low Affinity SERT Serotonin Transporter (SERT) (Binds, quantitative data N/A) Rimcazole->SERT Affinity Unknown cluster_0 Radioligand Binding Assay Workflow A Prepare Receptor Membranes (from tissue or cell lines) B Incubate Membranes with Radioligand (e.g., [3H](+)-SKF 10,047 for σ receptors) A->B C Add Increasing Concentrations of Rimcazole B->C D Separate Bound and Free Radioligand (via filtration) C->D E Quantify Bound Radioactivity (using scintillation counting) D->E F Data Analysis (Calculate IC50/Ki values) E->F

References

A Comparative Analysis of Rimcazole and DuP 734: Sigma Receptor Ligands for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of two notable sigma receptor ligands, Rimcazole and DuP 734. Designed for researchers, scientists, and drug development professionals, this document outlines their binding affinities, functional activities, and known signaling pathways, supported by experimental data and methodologies.

Introduction to Rimcazole and DuP 734

Rimcazole is a carbazole derivative historically investigated as a potential antipsychotic agent.[1][2][3][4][5] It is now primarily utilized as a research tool to explore the function of sigma receptors.[3][4][5] Functionally, it acts as a sigma receptor antagonist and also exhibits a significant affinity for the dopamine transporter, classifying it as a non-selective ligand.[3][4][5]

DuP 734 is a potent and selective sigma receptor antagonist with a high affinity for both sigma and 5-HT2 receptors, but notably low affinity for dopamine receptors.[1] Its distinct pharmacological profile makes it a valuable tool for investigating the specific roles of sigma and 5-HT2 receptors in various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the binding affinities of Rimcazole and DuP 734 for sigma receptors, providing a clear comparison of their quantitative performance.

Table 1: Sigma Receptor Binding Affinities of Rimcazole and DuP 734

LigandSigma-1 Receptor (Ki, nM)Sigma-2 Receptor (Ki, nM)Non-Selective Sigma Sites (IC50/Ki, nM)Reference
Rimcazole337155.9500 (IC50)[6][7]
DuP 734--10 (Ki), 3.9 (Ki)[1][8]

Note: A lower Ki or IC50 value indicates a higher binding affinity.

Functional Activity Comparison

Both Rimcazole and DuP 734 are characterized as sigma receptor antagonists. Their functional effects have been demonstrated in various experimental models.

Rimcazole:

  • Antiproliferative Effects: Rimcazole has been shown to inhibit the growth of cancer cell lines, a functional effect often associated with sigma-1 receptor antagonism.[9]

  • Neuropharmacological Effects: It has been observed to inhibit the induction of heat shock protein 70 (hsp70) by phencyclidine (PCP), suggesting a role in modulating cellular stress responses.[10] Additionally, Rimcazole can enhance the anticonvulsive activity of certain antiepileptic drugs.[2]

DuP 734:

  • Modulation of Dopaminergic Systems: DuP 734 effectively antagonizes the effects of the selective sigma receptor agonist, (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine) ((+)-3-PPP), on the activity of dopamine neurons.[1] This highlights its ability to modulate dopaminergic signaling through sigma receptor blockade.

Signaling Pathways

The binding of Rimcazole and DuP 734 to sigma receptors initiates downstream signaling cascades that can influence various cellular functions. While the complete signaling pathways are still under investigation, current evidence points to the modulation of ion channels and potential G-protein coupling.

Rimcazole_Signaling_Pathway Rimcazole Rimcazole SigmaReceptor Sigma Receptor (Predominantly σ₂) Rimcazole->SigmaReceptor Antagonizes G_Protein G-Protein (Putative) SigmaReceptor->G_Protein May Couple To Ion_Channels Ion Channel Modulation SigmaReceptor->Ion_Channels Noradrenergic_Neuron Noradrenergic Neuron Activity G_Protein->Noradrenergic_Neuron Cellular_Response Cellular Response (e.g., Altered Neuronal Excitability) Noradrenergic_Neuron->Cellular_Response Ion_Channels->Cellular_Response

Putative Signaling Pathway for Rimcazole.

DuP_734_Signaling_Pathway DuP_734 DuP 734 SigmaReceptor Sigma Receptor DuP_734->SigmaReceptor Antagonizes Dopamine_Neuron Dopamine Neuron Activity SigmaReceptor->Dopamine_Neuron Modulates Downstream_Signaling Downstream Dopaminergic Signaling Dopamine_Neuron->Downstream_Signaling

Signaling Pathway for DuP 734.

Experimental Protocols

The binding affinities and functional activities described in this guide are typically determined using the following experimental methodologies.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or IC50) of a ligand for a specific receptor.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the target sigma receptors are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., --INVALID-LINK---SKF 10,047 for non-selective sigma sites, or more specific radioligands for sigma-1 or sigma-2) and varying concentrations of the unlabeled test compound (Rimcazole or DuP 734).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow A Membrane Preparation (with Sigma Receptors) B Incubation with Radioligand and Test Compound A->B C Filtration (Separation of Bound/Free) B->C D Scintillation Counting (Quantification) C->D E Data Analysis (IC50/Ki Determination) D->E

Experimental Workflow for Radioligand Binding Assay.
Functional Assays (e.g., Antiproliferative Assay)

Objective: To assess the functional effect of a ligand on cell viability.

General Protocol:

  • Cell Culture: Cancer cell lines known to express sigma receptors are cultured in appropriate media.

  • Treatment: The cells are treated with varying concentrations of the test compound (e.g., Rimcazole) for a specified period (e.g., 48 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the Sulforhodamine B (SRB) assay, which stains total cellular protein.

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to untreated control cells. This allows for the determination of parameters such as the GI50 (concentration for 50% growth inhibition).

Conclusion

Rimcazole and DuP 734 are both valuable tools for studying the pharmacology of sigma receptors, each with a distinct profile. Rimcazole's activity at both sigma receptors (with a preference for sigma-2) and the dopamine transporter makes it a complex but informative pharmacological probe. In contrast, DuP 734 offers higher selectivity for sigma and 5-HT2 receptors over dopamine receptors, allowing for a more targeted investigation of these systems. The choice between these ligands will depend on the specific research question and the desired level of selectivity. This guide provides a foundational comparison to aid in the selection and application of these important research compounds.

References

A Comparative Guide to Rimcazole Dihydrochloride's Engagement with the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rimcazole dihydrochloride's effects on the dopamine transporter (DAT) against other well-characterized DAT inhibitors. The data presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic agents targeting the dopaminergic system.

Introduction

Rimcazole is a carbazole derivative initially investigated as a novel antipsychotic agent.[1] While its clinical efficacy in schizophrenia was limited, it has emerged as a valuable experimental tool due to its dual activity as a sigma (σ) receptor antagonist and a dopamine transporter (DAT) inhibitor.[1] The dopamine transporter is a critical regulator of dopaminergic signaling in the brain, responsible for the reuptake of dopamine from the synaptic cleft.[2] Inhibition of DAT leads to elevated extracellular dopamine levels, a mechanism central to the action of both therapeutic agents and drugs of abuse. This guide compares the in vitro pharmacological profile of Rimcazole with a classical psychostimulant (Cocaine), a potent and selective DAT inhibitor (GBR 12909), and an atypical DAT inhibitor (JHW 007) to highlight its unique properties.

Comparative Pharmacological Data

The following table summarizes the binding affinities and functional potencies of this compound and selected comparators at the dopamine transporter and other relevant molecular targets. This quantitative data allows for a direct comparison of potency and selectivity.

CompoundDAT (Ki/IC50, nM)SERT (Ki, nM)NET (Ki, nM)σ1 Receptor (Ki/IC50, nM)σ2 Receptor (IC50, nM)DA Uptake Inhibition (IC50, nM)
Rimcazole 57.6[3]>10,000>10,0001480386~50-100[4][5]
Cocaine 120 - 189[6]~740~480~2300-2900>10,000~200-500[7][8][9]
GBR 12909 (Vanoxerine) 1 - 14[6][10][11]>100-fold selective>100-fold selective48[10]-~10-20[7][12]
JHW 007 2517301330High Affinity-~25-50[13][14]

Note: Data is compiled from various sources and experimental conditions may vary. Ki values represent binding affinity, while IC50 values represent the concentration required for 50% inhibition of binding or uptake.

Experimental Methodologies

The data presented in this guide are typically generated using the following key experimental protocols:

Radioligand Binding Assays

This method is employed to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the dopamine transporter.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human dopamine transporter or from brain tissue rich in DAT (e.g., striatum).

  • Incubation: A constant concentration of a specific DAT radioligand (e.g., [³H]-WIN 35,428) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., Rimcazole).

  • Separation: The reaction is incubated to equilibrium, after which the membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909). The concentration of the test compound that inhibits 50% of the specific binding (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assays

This functional assay measures a compound's ability to inhibit the transport of dopamine into cells.

Objective: To determine the potency (IC50) of a test compound in blocking dopamine uptake mediated by the dopamine transporter.

General Protocol:

  • Cell Culture: Cells stably or transiently expressing the human dopamine transporter are cultured in appropriate plates.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A known concentration of radiolabeled dopamine (e.g., [³H]-dopamine) is added to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-dopamine.

  • Quantification: The amount of [³H]-dopamine accumulated inside the cells is determined by lysing the cells and measuring the radioactivity using liquid scintillation counting.

  • Data Analysis: Non-specific uptake is measured in the presence of a known potent DAT inhibitor or in non-transfected cells. The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific dopamine uptake, is then calculated.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Release DA_synapse Dopamine DA_cytosol->DA_synapse Exocytosis DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DAT->DA_cytosol Transport Rimcazole Rimcazole Rimcazole->DAT Inhibition G start Start prepare_cells Prepare DAT-expressing cells or membranes start->prepare_cells add_radioligand Add radioligand (e.g., [3H]-WIN 35,428) prepare_cells->add_radioligand add_compound Add test compound (e.g., Rimcazole) at varying concentrations add_radioligand->add_compound incubate Incubate to reach equilibrium add_compound->incubate separate Separate bound from free radioligand (Filtration) incubate->separate quantify Quantify radioactivity (Scintillation Counting) separate->quantify analyze Analyze data (Calculate IC50/Ki) quantify->analyze end End analyze->end

References

A Comparative Analysis of Rimcazole and Newer Sigma Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals, this report provides a side-by-side comparison of the classic sigma receptor antagonist, Rimcazole, with a selection of newer, more selective antagonists. This guide includes quantitative binding data, detailed experimental methodologies, and a visualization of a key signaling pathway to support further research and development in this field.

Introduction to Sigma Receptor Antagonists

Sigma receptors, once mischaracterized as a subtype of opioid receptors, are now understood to be unique protein chaperones primarily located at the endoplasmic reticulum.[1] They are involved in a variety of cellular functions, including the modulation of calcium signaling, and have been implicated in numerous pathological conditions, making them a significant target for drug development.[1][2]

Rimcazole, a carbazole derivative, was one of the earlier compounds identified as a sigma receptor antagonist.[3] While instrumental in early research, its clinical development as an antipsychotic was halted due to a lack of efficacy.[3] A key characteristic of Rimcazole is its non-selective binding profile, exhibiting a notable affinity for the dopamine transporter in addition to sigma receptors.[3][4] This has led to the development of newer, more selective antagonists aimed at elucidating the specific roles of sigma-1 and sigma-2 receptor subtypes and offering improved therapeutic potential with fewer off-target effects.

This guide offers a comparative overview of Rimcazole and several of these newer antagonists, focusing on their binding affinities and selectivity.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the binding affinities (Ki, expressed in nM) of Rimcazole and a selection of newer sigma receptor antagonists for sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as the dopamine transporter (DAT). A lower Ki value indicates a higher binding affinity.

Compoundσ1 Ki (nM)σ2 Ki (nM)DAT Ki (nM)Selectivity (σ2/σ1)
Rimcazole 97 - 2380145 - 1162224Variable
S1RA (E-52862) 17.0 ± 7.0>1000>1000>58
MS-377 15.2 ± 6.66900-~454
CM-304 0.684388-567
CM-398 14904.50-0.003

Table 1: Comparative Binding Affinities of Sigma Receptor Antagonators.

Experimental Protocols: Radioligand Binding Assays

The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Objective: To determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane Preparations: Homogenates from tissues or cells expressing the target sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).

  • Radioligands:

    • For σ1 receptors: --INVALID-LINK---pentazocine.

    • For σ2 receptors: [³H]-1,3-di-o-tolylguanidine ([³H]DTG).

  • Masking Agent (for σ2 assays): (+)-pentazocine to block binding of [³H]DTG to σ1 receptors.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., haloperidol).

  • Test Compounds: Serial dilutions of the antagonist being tested.

  • Assay Buffer: Tris-HCl buffer (pH 7.4).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.

  • Incubation: In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For σ2 assays, include the masking agent. Also, prepare wells for total binding (membrane and radioligand only) and non-specific binding (membrane, radioligand, and a high concentration of a non-labeled ligand).

  • Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Measurement of Radioactivity: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Mandatory Visualization: Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

sigma1_signaling_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion bip BiP sigma1 Sigma-1 Receptor bip->sigma1 Inactivated State sigma1->bip Dissociation ip3r IP3 Receptor sigma1->ip3r Modulation ca_mito Ca²⁺ Uptake ip3r->ca_mito Ca²⁺ Release ligand Antagonist Ligand ligand->sigma1 Binding ip3 IP3 ip3->ip3r Activation experimental_workflow prep 1. Prepare Reagents (Membranes, Radioligand, Test Compound) incubate 2. Incubate Components (Binding Equilibrium) prep->incubate filter 3. Filter and Wash (Separate Bound from Free) incubate->filter count 4. Measure Radioactivity (Scintillation Counting) filter->count analyze 5. Analyze Data (Calculate IC50 and Ki) count->analyze

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Rimcazole Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Rimcazole dihydrochloride, a substance noted for being harmful if swallowed and very toxic to aquatic life with long-lasting effects, requires stringent disposal procedures to mitigate risks to both human health and the ecosystem.[1] Adherence to these guidelines is not only a matter of best practice but also a regulatory necessity.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Ensure that all handling occurs in a well-ventilated area to avoid inhalation of dust or aerosols.[1] In case of accidental ingestion, it is critical to call a poison control center or a medical professional immediately and rinse the mouth with water.[1]

Environmental Hazards and Disposal Mandates

This compound is classified as very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[1] The primary mandate for its disposal is to send it to an approved waste disposal plant.[1] This ensures that the compound is managed in a controlled and environmentally sound manner, preventing contamination of waterways and soil.

Spills should be collected promptly to prevent environmental dissemination.[1] The collected spillage must also be disposed of as hazardous waste according to institutional and local regulations.

Quantitative Data from Safety Data Sheet

For quick reference, the following table summarizes key quantitative and qualitative data for this compound.

PropertyValue
Molecular Formula C21H27N3
Molecular Weight 321.46 g/mol
Oral Toxicity Acute toxicity, Oral (Category 4)[1]
Aquatic Toxicity Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]
Storage Temperature -20°C (powder) or -80°C (in solvent)[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]

Procedural Workflow for Disposal

To ensure a clear, step-by-step process for the disposal of this compound, the following workflow should be followed. This process is designed to minimize exposure and prevent environmental contamination.

cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal a Wear Appropriate PPE b Work in a Well-Ventilated Area a->b c Securely Seal Primary Container b->c d Label as Hazardous Waste c->d e Place in a Labeled, Leak-Proof Secondary Container d->e f Store in Designated Hazardous Waste Area e->f g Arrange for Pickup by an Approved Waste Disposal Service f->g h Complete all Necessary Waste Manifests g->h

Caption: Disposal workflow for this compound.

General Guidance on Pharmaceutical Waste

While the specific instructions for this compound are paramount, it is also beneficial to be aware of general best practices for pharmaceutical waste disposal as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA). These practices include:

  • Do Not Flush: Unless explicitly stated on the packaging, avoid flushing unused medicines down the toilet or drain.[2][3]

  • In-House Deactivation (for non-hazardous drugs): For many non-hazardous pharmaceuticals, the FDA recommends mixing them with an unpalatable substance like dirt, cat litter, or used coffee grounds before placing them in a sealed plastic bag and disposing of them in the household trash.[2][3] However, due to the high aquatic toxicity of this compound, this method is not appropriate.

  • Drug Take-Back Programs: Whenever available, utilizing official drug take-back programs is a preferred method for disposing of unused medicines.[3]

By adhering to these stringent disposal protocols, laboratory professionals can ensure a safe working environment and contribute to the protection of our planet's delicate ecosystems.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.